Lipoxamycin hemisulfate
Descripción
Propiedades
IUPAC Name |
(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4)/t2*18-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOFMWEPHCSIY-IJBYHFJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911843 | |
| Record name | Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11075-87-9 | |
| Record name | Lipoxamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011075879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Lipoxamycin Hemisulfate: A Technical Guide to its Mechanism of Action as a Serine Palmitoyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxamycin (B1675562) is a potent antifungal agent that exerts its activity through the specific inhibition of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of lipoxamycin hemisulfate, including its target, the affected biochemical pathway, quantitative efficacy data, and detailed experimental protocols for its study. The information is intended to support further research and development of lipoxamycin and related compounds as potential therapeutics.
Introduction
Lipoxamycin is a naturally occurring antifungal antibiotic characterized by a long alkyl chain and an amino-containing polar head group.[1] Its hemisulfate salt form offers enhanced water solubility and stability while maintaining comparable biological activity to the free form.[1] The primary mechanism of action of lipoxamycin is the potent and specific inhibition of serine palmitoyltransferase (SPT, EC 2.3.1.50).[1][2] SPT catalyzes the first and rate-limiting step in the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes and are involved in various cellular processes.[3] By inhibiting SPT, lipoxamycin disrupts sphingolipid homeostasis, leading to fungal cell death.
Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase
Lipoxamycin acts as a competitive inhibitor of serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor for all sphingolipids. The inhibition of this crucial step disrupts the production of essential sphingolipids, compromising the integrity and function of the fungal cell membrane.
The Sphingolipid Biosynthesis Pathway
The de novo synthesis of sphingolipids is a highly conserved pathway in eukaryotes. The initial and rate-limiting step, catalyzed by SPT, occurs at the endoplasmic reticulum. The product, 3-ketodihydrosphingosine, is subsequently reduced and acylated to form dihydroceramide, which is then desaturated to produce ceramide, the central molecule of sphingolipid metabolism.
Caption: The de novo sphingolipid biosynthesis pathway, highlighting the inhibitory action of Lipoxamycin on Serine Palmitoyltransferase (SPT).
Quantitative Data
The inhibitory potency of lipoxamycin against SPT and its antifungal activity have been quantified in various studies.
Table 1: Inhibitory Activity of Lipoxamycin against Serine Palmitoyltransferase
| Enzyme Source | IC50 (nM) | Reference |
| Saccharomyces cerevisiae | 21 | [4] |
| Human | ~2.1 (10-fold lower than S. cerevisiae) | [4] |
Table 2: Antifungal Activity of Lipoxamycin (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida species | 0.25 - 16 | [1] |
| Cryptococcus neoformans | 0.25 - 0.5 | [4] |
| Saccharomyces cerevisiae | 16 | [4] |
Experimental Protocols
Serine Palmitoyltransferase (SPT) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against SPT.
Objective: To determine the IC50 value of this compound for serine palmitoyltransferase.
Materials:
-
Purified or microsomal preparation of SPT
-
L-Serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 5 mM DTT)
-
[³H]L-serine (for radiometric detection) or appropriate reagents for non-radiometric detection
-
Scintillation cocktail and counter (for radiometric detection) or spectrophotometer/fluorometer
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
SPT enzyme preparation
-
PLP
-
This compound dilution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of L-serine (containing a known concentration of [³H]L-serine) and palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., chloroform/methanol, 1:2 v/v).
-
Extract the lipid-soluble product (³H-labeled 3-ketodihydrosphingosine) by liquid-liquid extraction.
-
Quantify the radioactivity in the lipid phase using a scintillation counter.
-
Calculate the percentage of SPT inhibition for each lipoxamycin concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the IC50 of this compound against Serine Palmitoyltransferase.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal species.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.
Materials:
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640 with MOPS buffer for yeasts)
-
This compound stock solution
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate according to established guidelines (e.g., CLSI).
-
Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
Determine the MIC by visual inspection for the lowest concentration of lipoxamycin that shows no visible growth. Alternatively, the MIC can be determined spectrophotometrically by identifying the lowest drug concentration that inhibits a significant percentage (e.g., 50% or 90%) of growth compared to the growth control.
Conclusion
This compound is a potent inhibitor of serine palmitoyltransferase, a key enzyme in the fungal sphingolipid biosynthesis pathway. This mechanism of action confers its significant antifungal activity against a range of pathogenic fungi. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of lipoxamycin and for the development of novel antifungal agents targeting this essential metabolic pathway.
References
Lipoxamycin Hemisulfate as a Potent Inhibitor of Serine Palmitoyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibitory effects of lipoxamycin (B1675562) hemisulfate on serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Sphingolipids are critical components of cellular membranes and play vital roles in signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and fungal infections, making SPT a compelling therapeutic target. Lipoxamycin, a potent antifungal antibiotic, has been identified as a highly effective inhibitor of SPT. This document details the mechanism of SPT inhibition, presents quantitative data on the inhibitory activity of lipoxamycin, provides comprehensive experimental protocols for assessing SPT inhibition, and illustrates the relevant biological pathways and experimental workflows.
Introduction to Serine Palmitoyltransferase and Sphingolipid Biosynthesis
Serine palmitoyltransferase (SPT) is an essential enzyme located in the endoplasmic reticulum that catalyzes the first committed step in the de novo synthesis of sphingolipids.[1] This reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[2] This initial step is the primary regulatory point for the entire sphingolipid biosynthetic pathway. Subsequent enzymatic reactions convert 3-ketodihydrosphingosine into a diverse array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. These lipids are not only structural components of cell membranes but also function as critical signaling molecules in a multitude of cellular processes.[3]
The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. For instance, ceramide is generally considered a pro-apoptotic molecule, while sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.[4][5] Given its central role in controlling the flux of metabolites through this pathway, inhibition of SPT presents a powerful strategy for modulating sphingolipid levels and influencing cellular outcomes in various pathological conditions.
Lipoxamycin and its Hemisulfate Salt: Potent SPT Inhibitors
Lipoxamycin is a naturally occurring antifungal agent that has been identified as a potent inhibitor of serine palmitoyltransferase.[6][7] The hemisulfate salt of lipoxamycin is often utilized in research settings due to its enhanced water solubility and stability, while exhibiting comparable biological activity to the free form at equivalent molar concentrations.[6]
Quantitative Data on SPT Inhibition
The inhibitory potency of lipoxamycin against SPT has been quantified, with a reported IC50 value of 21 nM.[6] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This low nanomolar potency places lipoxamycin among the most effective known inhibitors of SPT, with a potency that is on the same order as the sphingofungins.[6] While a specific Ki value for lipoxamycin has not been prominently reported in the reviewed literature, the low IC50 value is indicative of a high binding affinity for the enzyme.
For comparative purposes, the inhibitory activities of several key SPT inhibitors are summarized in the table below.
| Inhibitor | IC50 Value | Ki Value | Notes |
| Lipoxamycin | 21 nM[6] | Not Reported | Potent antifungal antibiotic. |
| Myriocin (ISP-1) | 160.0 ± 1.2 pM[8] | 10.3 ± 3.2 nM (yeast SPT)[9] | A widely used, potent SPT inhibitor. |
| Sphingofungin B | ~10 µM (for 50% inhibition in intact cells)[4] | Not Reported | Fungal metabolite. |
| L-cycloserine | Not Reported | Not Reported | Irreversible inhibitor of SPT.[10] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentrations and the source of the enzyme (e.g., mammalian, yeast).
Mechanism of SPT Inhibition
Serine palmitoyltransferase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[11][12][13][14] The catalytic mechanism of many PLP-dependent enzymes involves the formation of a Schiff base (aldimine) intermediate between the aldehyde group of PLP and an active site lysine (B10760008) residue of the enzyme.[12][15] The substrate, L-serine, then displaces the lysine to form an external aldimine, initiating the condensation reaction.
Potent inhibitors of SPT, such as myriocin, are known to act as competitive inhibitors with respect to L-serine.[3][16] These inhibitors structurally mimic intermediates in the catalytic reaction and can form a stable complex with the PLP cofactor at the active site.[3][16] It is hypothesized that lipoxamycin may act through a similar mechanism, binding to the active site of SPT and interfering with the binding of its natural substrates. However, detailed structural studies of the lipoxamycin-SPT complex are required to fully elucidate the precise molecular interactions.
Signaling Pathways and Experimental Workflows
Sphingolipid Biosynthesis Pathway
The inhibition of SPT by lipoxamycin hemisulfate has profound effects on the downstream sphingolipid biosynthesis pathway. By blocking the initial step, lipoxamycin effectively depletes the cellular pools of all de novo synthesized sphingolipids.
Caption: Inhibition of SPT by lipoxamycin blocks the entire de novo sphingolipid synthesis pathway.
Experimental Workflow for Assessing SPT Inhibition
A typical workflow for evaluating the inhibitory effect of this compound on SPT activity involves several key stages, from sample preparation to data analysis.
Caption: Workflow for determining the in vitro inhibitory activity of lipoxamycin on SPT.
Detailed Experimental Protocols
The following protocols are adapted from established methods for measuring SPT activity and can be used to assess the inhibitory effects of this compound.
In Vitro SPT Activity Assay using Radiolabeled L-Serine
This protocol is based on the method described by Davis et al. (2019) and Rütti et al. (2009).[17][18]
Materials:
-
Cell lysate or microsomal fraction containing SPT
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or water)
-
Pre-incubation buffer: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP)
-
Labeling mix: 2 mM L-Serine, 100 µM Palmitoyl-CoA, 2 µCi [³H]-L-Serine
-
Alkaline methanol (B129727) (for stopping the reaction)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare cell lysates or microsomal fractions from a suitable cell line (e.g., HeLa, HEK293) known to have SPT activity. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Pre-incubation: In a microcentrifuge tube, add 50-100 µg of total protein from the cell lysate or microsomal fraction. Add varying concentrations of this compound (or vehicle control). Bring the volume to 100 µl with pre-incubation buffer.
-
Incubate on ice for 40 minutes.
-
Enzymatic Reaction: Add 100 µl of the labeling mix to each tube to initiate the reaction.
-
Incubate the tubes for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 400 µl of alkaline methanol.
-
Lipid Extraction: Perform a total sphingolipid extraction using an established protocol (e.g., Bligh-Dyer extraction).
-
Quantification: Transfer the organic phase containing the radiolabeled lipids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the SPT activity as counts per minute (CPM) per milligram of protein per minute. Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.
Cell-Based Assay for Measuring Sphingolipid Levels by LC-MS/MS
This protocol provides a general framework for assessing the impact of this compound on cellular sphingolipid profiles. Specific parameters may need to be optimized depending on the cell type and instrumentation.
Materials:
-
Cultured cells (e.g., HEK293, CHO)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Solvents for cell lysis and lipid extraction (e.g., methanol, chloroform, isopropanol)
-
Internal standards for various sphingolipid species
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Lipid Extraction: To a known amount of cell lysate, add a mixture of internal standards for the sphingolipids of interest. Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.[1][8][19][20][21][22][23][24]
-
LC-MS/MS Analysis: Evaporate the organic solvent from the extracted lipids and reconstitute the sample in an appropriate solvent for LC-MS/MS analysis. Separate the different sphingolipid species using a suitable chromatography column and gradient. Detect and quantify the individual sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Normalize the abundance of each sphingolipid species to the corresponding internal standard and the total protein concentration. Compare the levels of downstream metabolites (e.g., ceramide, sphingomyelin, S1P) in lipoxamycin-treated cells to the vehicle-treated control cells.
Conclusion
This compound is a highly potent inhibitor of serine palmitoyltransferase, the gatekeeper enzyme of the de novo sphingolipid biosynthesis pathway. Its ability to effectively shut down the production of a wide range of bioactive lipids makes it an invaluable tool for researchers studying the roles of sphingolipids in health and disease. Furthermore, the potent inhibitory activity of lipoxamycin suggests its potential as a lead compound for the development of novel therapeutics targeting sphingolipid metabolism. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the effects of this compound and other potential SPT inhibitors in a variety of research settings. Further studies to elucidate the precise molecular mechanism of lipoxamycin's interaction with SPT will be crucial for the rational design of next-generation inhibitors with improved specificity and pharmacological properties.
References
- 1. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theoretical study of myriocin-binding mechanism targeting serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 18. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. air.unimi.it [air.unimi.it]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Discovery and Origin of Lipoxamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxamycin is a naturally occurring antibiotic with potent antifungal properties, first isolated in 1971. Its primary mechanism of action involves the specific and potent inhibition of serine palmitoyltransferase (SPT), a critical enzyme in the sphingolipid biosynthesis pathway. This guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of Lipoxamycin, including available data on its biological activity and the methodologies used for its study. While the complete biosynthetic pathway remains to be elucidated, this document consolidates the current knowledge to serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.
Discovery and Origin
Lipoxamycin was first identified as an antifungal and antibiotic compound in 1971, isolated from the fermentation broth of the actinomycete bacterium Streptomyces virginiae var. lipoxae[1]. The structure of Lipoxamycin was elucidated in the same year by H. A. Whaley and published in the Journal of the American Chemical Society[1]. This discovery placed Lipoxamycin among the growing class of microbial metabolites with potential therapeutic applications.
Molecular Structure and Properties
The chemical structure of Lipoxamycin reveals a complex molecule featuring a long alkyl chain, which contributes to its lipophilic character, and a polar head group containing an amino acid-like moiety.
Table 1: Physicochemical Properties of Lipoxamycin
| Property | Value |
| Molecular Formula | C₁₉H₃₆N₂O₅ |
| Molecular Weight | 372.50 g/mol |
| Appearance | Solid |
| CAS Number | 32886-15-0 |
Mechanism of Action: Inhibition of Serine Palmitoyltransferase
The primary molecular target of Lipoxamycin is serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids[2]. Sphingolipids are essential components of eukaryotic cell membranes and are involved in various cellular processes, including signal transduction and stress responses.
Lipoxamycin is a potent inhibitor of SPT, with a reported half-maximal inhibitory concentration (IC₅₀) of 21 nM against the enzyme from Saccharomyces cerevisiae (yeast)[3]. Interestingly, it has been noted that Lipoxamycin exhibits even greater potency against the mammalian SPT, with an IC₅₀ value approximately 10-fold lower than that for the yeast enzyme[3]. This lack of selectivity may contribute to its observed toxicity in animal models.
Sphingolipid Biosynthesis Pathway and Lipoxamycin's Site of Action
The inhibition of SPT by Lipoxamycin disrupts the entire sphingolipid biosynthetic cascade. A simplified diagram of this pathway, highlighting the point of inhibition, is provided below.
Caption: Inhibition of the sphingolipid biosynthesis pathway by Lipoxamycin.
Antifungal Activity
Lipoxamycin exhibits a broad spectrum of activity against various pathogenic fungi, particularly yeasts. Its efficacy is attributed to the disruption of sphingolipid metabolism, which is vital for fungal cell integrity and viability.
Table 2: In Vitro Antifungal Activity of Lipoxamycin (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida species | 0.25 - 16 | [1] |
| Cryptococcus neoformans | 0.25 - 0.5 | [3] |
| Saccharomyces cerevisiae | 16 | [3] |
| Aspergillus fumigatus | Inactive | [2] |
Cryptococcus neoformans is reported to be the most sensitive organism to Lipoxamycin[1].
Experimental Protocols
Fermentation and Isolation of Lipoxamycin (General Protocol)
A general workflow for the production and isolation of an antibiotic from a Streptomyces species is outlined below. Specific parameters for Lipoxamycin would require optimization.
Caption: General workflow for the fermentation and isolation of Lipoxamycin.
Methodology:
-
Inoculation and Fermentation: A seed culture of Streptomyces virginiae var. lipoxae is prepared and used to inoculate a large-volume fermentation medium. The medium composition, temperature, pH, and aeration are critical parameters that would need to be optimized for maximal Lipoxamycin production.
-
Extraction: After a suitable incubation period, the fermentation broth is harvested. The broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic Lipoxamycin into the organic phase.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate Lipoxamycin from other metabolites. This may include silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.
Structure Elucidation
The definitive structure of Lipoxamycin was determined using a combination of spectroscopic techniques available in the early 1970s, which would have included:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues to the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as carbonyls and hydroxyls.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.
A modern re-evaluation of the structure would employ advanced 2D-NMR techniques (e.g., COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS) for unambiguous confirmation.
Serine Palmitoyltransferase (SPT) Inhibition Assay (General Protocol)
The inhibitory activity of Lipoxamycin against SPT can be determined using an in vitro enzyme assay. The following is a general protocol that can be adapted for this purpose.
Caption: Workflow for a serine palmitoyltransferase (SPT) inhibition assay.
Methodology:
-
Enzyme Preparation: A source of SPT is required, typically microsomes isolated from a yeast strain such as Saccharomyces cerevisiae.
-
Assay Reaction: The reaction mixture contains a suitable buffer, the enzyme preparation, the substrates palmitoyl-CoA and radiolabeled L-serine (e.g., [³H]-L-serine).
-
Inhibition Measurement: Varying concentrations of Lipoxamycin are added to the reaction mixtures.
-
Product Quantification: The reaction is allowed to proceed for a defined period and then stopped. The radiolabeled sphingolipid product is extracted and quantified using liquid scintillation counting.
-
IC₅₀ Determination: The percentage of inhibition at each Lipoxamycin concentration is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Biosynthesis of Lipoxamycin
The biosynthetic pathway of Lipoxamycin in Streptomyces virginiae has not yet been elucidated. As a natural product from an actinomycete, it is likely synthesized by a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS) pathway, or a hybrid of the two. The identification and characterization of the Lipoxamycin biosynthetic gene cluster would be a significant area for future research, potentially enabling the production of novel analogs through genetic engineering.
Conclusion and Future Perspectives
Lipoxamycin remains a molecule of significant interest due to its potent and specific inhibition of serine palmitoyltransferase. While its development as a therapeutic has been hampered by toxicity concerns, it serves as a valuable chemical probe for studying sphingolipid metabolism. Future research efforts could focus on the elucidation of its biosynthetic pathway, which would open avenues for the creation of less toxic and more selective analogs. Furthermore, a more comprehensive evaluation of its antifungal spectrum against a wider range of clinically relevant fungal pathogens could reveal new potential applications. The detailed experimental protocols from the original research are not readily accessible, highlighting the importance of thorough documentation and data sharing in scientific discovery.
References
The Structure-Activity Relationship of Lipoxamycin Hemisulfate: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Serine Palmitoyltransferase Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of lipoxamycin (B1675562), an antifungal antibiotic that demonstrates potent inhibition of the enzyme serine palmitoyltransferase (SPT). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents targeting the sphingolipid biosynthesis pathway.
Introduction to Lipoxamycin
Lipoxamycin is a naturally occurring antifungal agent characterized by a long alkyl chain and an amino-containing polar head group. Its primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] The hemisulfate salt of lipoxamycin is often utilized in research due to its enhanced water solubility and stability compared to the free base form.
Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and maintaining the structural integrity of cell membranes. By inhibiting SPT, lipoxamycin disrupts the production of essential sphingolipids, leading to its antifungal effects. The potency of lipoxamycin as an SPT inhibitor is highlighted by its IC50 value of 21 nM.[1] This potent activity has positioned lipoxamycin and its analogs as attractive scaffolds for the development of novel antifungal agents and potentially other therapeutics targeting sphingolipid metabolism.
Mechanism of Action: Inhibition of Serine Palmitoyltransferase
The primary molecular target of lipoxamycin is serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the foundational precursor for all sphingolipids. This enzymatic step is crucial for maintaining the cellular pool of sphingolipids.
The inhibitory action of lipoxamycin on SPT disrupts the entire sphingolipid biosynthesis pathway, leading to a depletion of downstream products such as ceramides, sphingomyelins, and complex glycosphingolipids. This disruption of sphingolipid homeostasis is the basis for its antifungal activity against a range of human pathogenic fungi, with notable potency against various Candida species, exhibiting minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 µg/mL.[1]
Below is a diagram illustrating the de novo sphingolipid biosynthesis pathway and the critical inhibitory role of lipoxamycin.
Caption: De Novo Sphingolipid Biosynthesis Pathway and Inhibition by Lipoxamycin.
Structure-Activity Relationship of SPT Inhibitors
Key Structural Features for SPT Inhibition:
-
Long Alkyl Chain: A lipophilic alkyl chain is a common feature among natural SPT inhibitors. This chain is believed to mimic the palmitoyl-CoA substrate, anchoring the inhibitor within the enzyme's active site. Variations in the length and saturation of this chain can significantly impact inhibitory potency.
-
Polar Head Group: A polar head group containing an amino functionality is crucial for interacting with the L-serine binding pocket of SPT. The stereochemistry and specific functional groups within this head group are critical determinants of binding affinity.
-
Hydroxyl Groups: The presence and stereochemical arrangement of hydroxyl groups along the backbone of the inhibitor are important for establishing hydrogen bonding interactions within the active site, thereby enhancing potency.
The following table summarizes the known activity of lipoxamycin and provides a template for the future evaluation of its derivatives.
| Compound | Modification | SPT IC50 (nM) | Antifungal Activity (MIC, µg/mL vs. Candida spp.) |
| Lipoxamycin | - | 21 | 0.25 - 16 |
| Analog 1 | e.g., Altered alkyl chain length | Data not available | Data not available |
| Analog 2 | e.g., Modified polar head group | Data not available | Data not available |
| Analog 3 | e.g., Stereochemical inversion | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel SPT inhibitors. The following sections outline standardized methodologies for key assays.
Serine Palmitoyltransferase (SPT) Inhibition Assay
This protocol is adapted from established methods for measuring SPT activity in cell lysates.
Objective: To determine the in vitro inhibitory activity of test compounds against serine palmitoyltransferase.
Materials:
-
Cell line expressing SPT (e.g., HEK293T)
-
Cell lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Assay buffer (100 mM HEPES pH 8.0, 5 mM DTT, 20 µM pyridoxal (B1214274) 5'-phosphate)
-
Substrates: L-[³H]-serine, Palmitoyl-CoA
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail and vials
-
Microplate reader (for protein quantification)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Harvest and wash cells with PBS.
-
Lyse cells in cell lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine cell lysate (e.g., 50 µg of total protein) with varying concentrations of the test compound or vehicle control (DMSO).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate mix containing assay buffer, L-[³H]-serine (e.g., 1 µCi), and palmitoyl-CoA (e.g., 50 µM).
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding a chloroform/methanol mixture (1:2, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the radiolabeled lipid product (³H-ketodihydrosphingosine).
-
Evaporate the solvent and resuspend the lipid extract in a suitable solvent.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental Workflow for SPT Inhibition Assay.
Antifungal Susceptibility Testing (MIC Determination)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against pathogenic fungi.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the test compounds in RPMI-1640 medium in the 96-well plate.
-
Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth or measure the optical density at a suitable wavelength (e.g., 530 nm).
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control.
-
Conclusion and Future Directions
Lipoxamycin hemisulfate is a potent inhibitor of serine palmitoyltransferase with promising antifungal activity. Its structure, featuring a long alkyl chain and a polar amino head group, provides a strong foundation for the design of novel therapeutics targeting the sphingolipid biosynthesis pathway. While detailed SAR data for lipoxamycin derivatives are currently limited, insights from related natural products suggest that modifications to the alkyl chain and the polar head group are likely to have a significant impact on biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of lipoxamycin analogs to establish a comprehensive quantitative SAR. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors for the development of next-generation antifungal agents and for exploring their therapeutic potential in other diseases where sphingolipid metabolism is dysregulated.
References
Lipoxamycin as a Serine Palmitoyltransferase (SPT) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxamycin, a potent antifungal antibiotic, exerts its biological effects through the specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition disrupts the production of essential sphingolipids, leading to downstream effects on cell membrane integrity, signaling cascades, and ultimately, cell viability. This technical guide provides a comprehensive overview of the biological properties of Lipoxamycin as an SPT inhibitor, detailing its mechanism of action, quantitative activity, and relevant experimental protocols. Diagrams of the affected signaling pathway and a general experimental workflow for inhibitor evaluation are provided to facilitate further research and drug development efforts in this area.
Introduction to Lipoxamycin and Serine Palmitoyltransferase (SPT)
Lipoxamycin is a naturally occurring antifungal agent produced by Streptomyces virginiae var. lipoxae. Its structure features a long alkyl chain and an amino-containing polar head group, which contributes to its biological activity[1]. The primary molecular target of Lipoxamycin is serine palmitoyltransferase (SPT), a crucial enzyme that catalyzes the first committed step in the biosynthesis of sphingolipids[1][2].
SPT is responsible for the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine[3]. This reaction is the gateway to the entire sphingolipid metabolic network, which produces a diverse array of lipids essential for various cellular functions, including:
-
Structural components of cell membranes: Sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are integral components of eukaryotic cell membranes, contributing to their structure, fluidity, and the formation of lipid rafts.
-
Signal transduction: Sphingolipid metabolites, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), act as second messengers in a multitude of signaling pathways that regulate cell growth, proliferation, apoptosis, and stress responses.
By inhibiting SPT, Lipoxamycin effectively depletes the cellular pool of newly synthesized sphingolipids, leading to a cascade of downstream effects that underpin its biological properties.
Mechanism of Action of Lipoxamycin
Lipoxamycin acts as a potent and specific inhibitor of serine palmitoyltransferase. Its inhibitory action disrupts the de novo sphingolipid biosynthesis pathway at its initial step.
The Sphingolipid Biosynthesis Pathway and Lipoxamycin's Point of Intervention
The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum. The inhibition of SPT by Lipoxamycin leads to a reduction in the downstream production of all sphingolipids synthesized through this pathway.
Quantitative Data on Lipoxamycin's Biological Activity
The inhibitory potency of Lipoxamycin against SPT and its antifungal activity have been quantified in several studies.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 21 nM | Serine Palmitoyltransferase | [1] |
| MIC | 0.25 - 16 µg/mL | Candida species | [1] |
| MIC | 0.25 µg/mL | Cryptococcus neoformans | [1] |
Note: While specific quantitative data on the alteration of individual sphingolipid species (e.g., ceramide, sphingosine, S1P) upon Lipoxamycin treatment is not extensively available in public literature, inhibition of SPT is expected to lead to a significant decrease in all de novo synthesized sphingolipids. This would likely result in an increased sphinganine/sphingosine ratio, a known biomarker for SPT inhibition[4][5][6][7].
Downstream Cellular Effects of SPT Inhibition by Lipoxamycin
The disruption of sphingolipid homeostasis by Lipoxamycin triggers a variety of downstream cellular responses, primarily linked to the roles of key sphingolipid metabolites.
-
Induction of Apoptosis: The accumulation of ceramide, or the depletion of pro-survival sphingolipids like S1P, can trigger programmed cell death. Ceramide is a well-known pro-apoptotic lipid that can activate various apoptotic pathways[8][9].
-
Cell Cycle Arrest: Alterations in sphingolipid levels can impact the regulation of the cell cycle, potentially leading to arrest at different phases. For instance, SPT inhibition has been shown to cause G2/M phase arrest in melanoma cells[10].
-
Inhibition of Cell Proliferation: By disrupting the synthesis of essential membrane components and signaling molecules, Lipoxamycin can inhibit cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Lipoxamycin as an SPT inhibitor.
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods for measuring SPT activity in cell lysates or microsomes.
Materials:
-
Cell culture or tissue sample
-
Homogenization buffer (e.g., 50 mM HEPES, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.3, 5 mM DTT, 50 µM PLP)
-
Substrates: L-[3H]serine and Palmitoyl-CoA
-
Lipoxamycin (or other inhibitors)
-
Scintillation cocktail and counter
-
Chloroform/Methanol (1:2, v/v)
Procedure:
-
Preparation of Cell Lysate/Microsomes:
-
Harvest cells or tissue and wash with cold PBS.
-
Homogenize in homogenization buffer on ice.
-
For total lysate, centrifuge to remove debris. For microsomes, perform ultracentrifugation steps to isolate the microsomal fraction.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SPT Reaction:
-
In a microcentrifuge tube, combine the cell lysate or microsomes (typically 50-100 µg of protein) with the assay buffer.
-
Add Lipoxamycin or vehicle control at desired concentrations and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding L-[3H]serine and palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding chloroform/methanol (1:2, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the radiolabeled lipid product (3-keto-[3H]sphinganine).
-
Evaporate the solvent and resuspend the lipid extract in a suitable solvent.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate SPT activity as the amount of radiolabeled product formed per unit of protein per unit of time.
-
Sphingolipid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the quantitative analysis of various sphingolipid species.
Materials:
-
Cell or tissue samples treated with Lipoxamycin or vehicle.
-
Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-ceramide).
-
Extraction solvent (e.g., isopropanol/water/ethyl acetate).
-
LC-MS system (e.g., a triple quadrupole mass spectrometer).
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Harvest and homogenize cells or tissue.
-
Add a cocktail of internal standards to the homogenate.
-
Perform a liquid-liquid extraction using the chosen solvent system.
-
Collect the organic phase, evaporate the solvent, and reconstitute the lipid extract in a solvent compatible with the LC-MS system.
-
-
LC-MS Analysis:
-
Inject the lipid extract onto an appropriate LC column (e.g., a C18 reverse-phase column).
-
Separate the different sphingolipid species using a suitable gradient elution program.
-
Detect and quantify the individual sphingolipid species using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each analyte and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each sphingolipid and its corresponding internal standard.
-
Calculate the concentration of each sphingolipid species based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.
-
Cell Viability Assay
This protocol describes a common method to assess the effect of Lipoxamycin on cell viability.
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
Lipoxamycin.
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Lipoxamycin. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or fluorometric development.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability against the Lipoxamycin concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Experimental Workflow for SPT Inhibitor Evaluation
A systematic workflow is essential for the comprehensive evaluation of potential SPT inhibitors like Lipoxamycin.
In Vivo Toxicity
Lipoxamycin has been reported to be highly toxic in mice when administered subcutaneously or topically[1]. This toxicity is likely mechanism-based, stemming from the essential role of SPT in mammalian cells. Inhibition of this crucial enzyme can lead to systemic disruption of sphingolipid metabolism, resulting in adverse effects. Further detailed in vivo toxicity studies are required to fully characterize the safety profile of Lipoxamycin and to determine a potential therapeutic window. A general protocol for an acute in vivo toxicity study is outlined below.
General Protocol for Acute In Vivo Toxicity Study
Animals:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Both males and females
-
Age: 6-8 weeks
Procedure:
-
Dose Formulation: Prepare Lipoxamycin in a suitable vehicle (e.g., saline, DMSO/saline).
-
Dose Administration: Administer single doses of Lipoxamycin via the desired route (e.g., intravenous, intraperitoneal, oral) to different groups of animals. Include a vehicle control group. A dose-escalation design is often used to determine the Maximum Tolerated Dose (MTD).
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy. Collect major organs for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and the MTD.
Conclusion
Lipoxamycin is a valuable research tool for studying the roles of sphingolipid metabolism in various cellular processes. Its potent and specific inhibition of serine palmitoyltransferase makes it a powerful modulator of the de novo sphingolipid biosynthesis pathway. The information and protocols provided in this guide are intended to support researchers in further investigating the biological properties of Lipoxamycin and in the broader field of SPT inhibitor development. Future research should focus on obtaining more detailed quantitative data on the effects of Lipoxamycin on the cellular sphingolipidome and on conducting comprehensive in vivo studies to better understand its therapeutic potential and limitations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum sphinganine and the sphinganine to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G(2) /M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipoxamycin Hemisulfate and Its Role in the Disruption of Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxamycin (B1675562) hemisulfate is an antifungal agent whose primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT), a critical enzyme in the de novo biosynthesis of sphingolipids. While not a direct physical disruptor of the fungal cell membrane in the manner of polyenes, the downstream consequences of SPT inhibition lead to a cascade of events that severely compromise membrane integrity and function. This technical guide elucidates the role of lipoxamycin hemisulfate in the eventual disruption of the fungal cell membrane, providing a detailed overview of its mechanism, the interplay between sphingolipids and ergosterol (B1671047), and methodologies for assessing membrane damage.
Introduction: The Fungal Cell Membrane as an Antifungal Target
The fungal cell membrane, a dynamic and essential organelle, is a primary target for many antifungal drugs. Its unique composition, particularly the presence of ergosterol instead of cholesterol, offers a degree of selectivity for therapeutic intervention. Key lipid components, including phospholipids, ergosterol, and sphingolipids, work in concert to maintain membrane fluidity, regulate the activity of embedded proteins, and control the passage of ions and nutrients. Disruption of this delicate balance can lead to catastrophic failure of cellular processes and, ultimately, cell death.
This compound: Primary Mechanism of Action
Lipoxamycin is a potent inhibitor of serine palmitoyltransferase (SPT), with an IC50 of 21 nM.[1] SPT catalyzes the first and rate-limiting step in the biosynthesis of sphingolipids, the condensation of L-serine and palmitoyl-CoA. By blocking this crucial step, lipoxamycin effectively depletes the fungal cell of essential sphingolipids. The hemisulfate salt form of lipoxamycin typically offers enhanced water solubility and stability for research purposes.[1]
Signaling Pathway of Sphingolipid Biosynthesis Inhibition
The following diagram illustrates the central role of serine palmitoyltransferase in the sphingolipid biosynthesis pathway and the point of inhibition by lipoxamycin.
References
An In-Depth Technical Guide to the Chemical Structure of Lipoxamycin Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxamycin, a potent antifungal agent, exerts its biological activity through the specific inhibition of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure of Lipoxamycin hemisulfate, its physicochemical properties, and its mechanism of action. Detailed information on the sphingolipid biosynthesis pathway is presented, along with a structured summary of the available data and a conceptual framework for experimental workflows related to its study.
Chemical Identity and Physicochemical Properties
This compound is the hemisulfate salt of Lipoxamycin, an antibiotic produced by certain strains of Streptomyces. The presence of the sulfate (B86663) moiety enhances the compound's stability and solubility.
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| CAS Number | 11075-87-9 |
| Molecular Formula | C₁₉H₃₆N₂O₅ · ½H₂SO₄ |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid |
| SMILES String | CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C--INVALID-LINK--N)O.O=S(=O)(O)O |
| InChI Key | LQVOFMWEPHCSIY-IJBYHFJWSA-N |
Mechanism of Action: Inhibition of Serine Palmitoyltransferase
Lipoxamycin is a highly potent inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1][2][3] This pathway is crucial for the synthesis of essential cellular components such as ceramides (B1148491) and sphingomyelins, which are integral to membrane structure and cellular signaling.
The inhibition of SPT by Lipoxamycin disrupts the production of 3-ketodihydrosphingosine from L-serine and palmitoyl-CoA, leading to a depletion of downstream sphingolipids.[2][3] This disruption of sphingolipid homeostasis is the basis for Lipoxamycin's antifungal activity and its potential as a tool for studying lipid metabolism.
The Sphingolipid Biosynthesis Pathway
The de novo sphingolipid biosynthesis pathway is a conserved pathway in eukaryotes. The initial steps occur in the endoplasmic reticulum. The pathway is initiated by SPT and proceeds through a series of enzymatic reactions to produce various complex sphingolipids.
Caption: De novo sphingolipid biosynthesis pathway and the inhibitory action of Lipoxamycin.
Experimental Protocols (Conceptual Framework)
Fermentation and Isolation
A potential workflow for the production and isolation of Lipoxamycin from a producing organism, such as Streptomyces sp., would likely involve the following steps.
Caption: Conceptual workflow for the fermentation and isolation of Lipoxamycin.
Structural Characterization
The elucidation of Lipoxamycin's structure would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass and elemental composition of the molecule, confirming the molecular formula. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and provide information about its substructures.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH₂), amide (-C=O)NH-), and carbonyl (-C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would be used to identify any chromophores present in the molecule.
Serine Palmitoyltransferase (SPT) Inhibition Assay
To quantify the inhibitory activity of Lipoxamycin on SPT, a biochemical assay would be employed. A common method involves measuring the incorporation of a radiolabeled substrate into the product.
Caption: General workflow for an in vitro serine palmitoyltransferase (SPT) inhibition assay.
Conclusion
This compound is a valuable tool for studying sphingolipid metabolism due to its potent and specific inhibition of serine palmitoyltransferase. Understanding its chemical structure and mechanism of action is crucial for its application in research and drug development. This guide provides a foundational understanding of this compound, consolidating available data and presenting a logical framework for its experimental investigation. Further research to delineate the specific protocols for its synthesis, isolation, and characterization will be invaluable to the scientific community.
References
Lipoxamycin Hemisulfate: A Technical Guide for the Investigation of Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of lipoxamycin (B1675562) hemisulfate as a potent and valuable tool for the study of sphingolipid metabolism. Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes within this pathway attractive therapeutic targets. Lipoxamycin is a powerful inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This guide details the mechanism of action of lipoxamycin, provides experimental protocols for its use in cell culture, outlines methods for quantifying its effects on sphingolipid levels, and presents quantitative data from relevant studies. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize lipoxamycin hemisulfate as a tool to dissect the complexities of sphingolipid metabolism.
Introduction to Sphingolipid Metabolism and Lipoxamycin
Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1] This initial step is the primary regulatory point for the entire pathway. The product of this reaction, 3-ketodihydrosphingosine, is subsequently converted to ceramide, the central hub of sphingolipid metabolism. From ceramide, a variety of complex sphingolipids are synthesized, including sphingomyelin (B164518), glucosylceramide, and gangliosides.[2]
Lipoxamycin is an antifungal antibiotic that has been identified as a potent inhibitor of SPT.[3][4] Its inhibitory activity is on the same order of potency as other well-characterized SPT inhibitors like the sphingofungins.[3][5] The hemisulfate salt of lipoxamycin offers improved water solubility and stability, making it particularly suitable for use in cell culture experiments.[3] By blocking SPT, lipoxamycin provides a powerful tool to investigate the downstream consequences of inhibiting de novo sphingolipid synthesis, allowing for the elucidation of the roles of various sphingolipids in cellular function and disease.
Mechanism of Action of Lipoxamycin
Lipoxamycin exerts its inhibitory effect by directly targeting serine palmitoyltransferase. As an SPT inhibitor, it blocks the initial condensation reaction of L-serine and palmitoyl-CoA, thereby preventing the formation of 3-ketodihydrosphingosine and all subsequent downstream sphingolipids synthesized via the de novo pathway.[1] This targeted inhibition allows for the specific investigation of the roles of newly synthesized sphingolipids in cellular processes.
Quantitative Data on Lipoxamycin and Related SPT Inhibitors
The potency of lipoxamycin as an SPT inhibitor has been quantified, providing a basis for its use in experimental settings. The following table summarizes key quantitative data for lipoxamycin and a well-characterized SPT inhibitor, myriocin (B1677593).
| Inhibitor | IC50 | Target Enzyme | Notes | Reference |
| Lipoxamycin | 21 nM | Serine Palmitoyltransferase (SPT) | Potent antifungal antibiotic. | [3] |
| Myriocin | 160.0 ± 1.2 pM | Serine Palmitoyltransferase (SPT) | Widely used as a specific and potent SPT inhibitor. | [2] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study sphingolipid metabolism in a cell culture setting.
Preparation of this compound Stock Solution
This compound exhibits enhanced water solubility and stability.[3] However, for cell culture experiments, it is often dissolved in a sterile, aprotic solvent.
-
Reagent: this compound
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Cell Culture Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit de novo sphingolipid synthesis.
-
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO, L6 myotubes)
-
Complete cell culture medium
-
This compound stock solution (from 4.1)
-
Vehicle control (sterile DMSO)
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A typical starting concentration range to explore would be 1-100 nM, based on the IC50.
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of fresh medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2 to 24 hours). The incubation time will depend on the specific research question and the turnover rate of the sphingolipids of interest.
-
After incubation, proceed with cell harvesting for downstream analysis.
-
Serine Palmitoyltransferase (SPT) Activity Assay
This assay measures the activity of SPT in cell lysates, allowing for the direct assessment of lipoxamycin's inhibitory effect. This protocol is adapted from established methods.[7][8]
-
Principle: The assay measures the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine (3KDS).
-
Materials:
-
Treated and control cell pellets
-
Lysis buffer
-
Radiolabeled L-[14C]serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Scintillation counter
-
-
Procedure:
-
Prepare total cell lysates from treated and control cells.
-
Set up the reaction mixture containing cell lysate, PLP, palmitoyl-CoA, and L-[14C]serine.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and extract the lipids.
-
Quantify the amount of radiolabeled 3KDS using a scintillation counter.
-
Compare the SPT activity in lipoxamycin-treated cells to the vehicle-treated controls.
-
Quantification of Ceramide Levels
A key application of lipoxamycin is to study the consequences of reduced ceramide levels. The following outlines a general workflow for ceramide quantification using liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Principle: Cellular lipids are extracted, and ceramide species are separated by high-performance liquid chromatography (HPLC) and quantified by tandem mass spectrometry (MS/MS).
-
Materials:
-
Treated and control cell pellets
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., C17-ceramide)
-
HPLC-MS/MS system
-
-
Procedure:
-
Harvest cells and perform lipid extraction using a method such as the Bligh-Dyer extraction.
-
Add a known amount of an internal standard to the samples for accurate quantification.
-
Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS analysis.
-
Inject the samples into the LC-MS/MS system.
-
Separate the different ceramide species based on their acyl chain length using a C18 reverse-phase column.
-
Detect and quantify the individual ceramide species by MS/MS in multiple reaction monitoring (MRM) mode.
-
Normalize the results to the internal standard and the amount of starting material (e.g., protein concentration or cell number).
-
Concluding Remarks
This compound is a potent and specific inhibitor of serine palmitoyltransferase, making it an invaluable tool for researchers studying sphingolipid metabolism. Its ability to block the de novo synthesis pathway at its initial step allows for the targeted investigation of the roles of newly synthesized sphingolipids in a wide array of cellular functions and disease states. This guide provides the foundational knowledge and experimental frameworks necessary for the effective application of lipoxamycin in a research setting. By employing the described protocols, researchers can further unravel the intricate roles of sphingolipids in health and disease, potentially leading to the identification of novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 7. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Lipoxamycin Hemisulfate In Vitro Antifungal Susceptibility Testing
Introduction
Lipoxamycin (B1675562), an antifungal antibiotic, functions as a potent inhibitor of serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway.[1][2][3][4] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to Lipoxamycin hemisulfate. The methodologies described herein are based on the established standards for antifungal susceptibility testing published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12][13][14]
Data Presentation
The following table summarizes the reported in vitro activity of Lipoxamycin against a panel of human pathogenic fungi. Minimum Inhibitory Concentration (MIC) values represent the lowest concentration of the drug that inhibits the visible growth of an organism.
| Fungal Genus | MIC Range (µg/mL) |
| Candida spp. | 0.25 - 16[1] |
| Cryptococcus neoformans | Reported as the most sensitive organism[1] |
| Other filamentous fungi | Sensitive in disk diffusion assays[1] |
Experimental Protocols
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. The procedure should be performed in a sterile environment.
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well microtiter plates
-
Fungal isolates for testing
-
Sterile saline (0.85%)
-
Spectrophotometer or equivalent device for inoculum standardization
-
Sterile, disposable plasticware (pipette tips, reservoirs)
-
Incubator
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration to be tested.
3. Inoculum Preparation
-
For Yeasts (e.g., Candida spp., Cryptococcus neoformans):
-
Subculture the yeast isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the mold on potato dextrose agar for 7 days to encourage conidiation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.
-
Dilute this suspension as needed in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
4. Broth Microdilution Assay
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (drug-free). Well 12 will serve as the sterility control (medium only).
-
Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. This will bring the total volume in each well to 200 µL and dilute the drug concentrations to the final desired range.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.
5. Determination of MIC
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at 492 nm.
Visualization of Experimental Workflow
Caption: Workflow for in vitro antifungal susceptibility testing of this compound.
Signaling Pathway
Caption: Lipoxamycin inhibits serine palmitoyltransferase, a crucial enzyme in sphingolipid synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. testinglab.com [testinglab.com]
- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. njccwei.com [njccwei.com]
- 10. testinglab.com [testinglab.com]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. Portico [access.portico.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
Application Notes: Serine Palmitoyltransferase Activity Assay Using Lipoxamycin Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] Sphingolipids are not only essential structural components of cellular membranes but also play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of SPT activity has been implicated in several diseases, making it an attractive target for therapeutic intervention.
Lipoxamycin is a potent inhibitor of serine palmitoyltransferase.[3] This application note provides a detailed protocol for assaying SPT activity and its inhibition by Lipoxamycin hemisulfate, a salt form of Lipoxamycin with improved solubility and stability.[3] The described methods are applicable for screening potential SPT inhibitors and characterizing their mechanism of action.
Signaling Pathway
The de novo sphingolipid biosynthesis pathway is initiated in the endoplasmic reticulum. The reaction catalyzed by SPT is the first committed step in this pathway.
Experimental Principles
The SPT activity assay can be performed using either a radioactivity-based method or a more sensitive HPLC-based method.[1][2] Both methods rely on the quantification of the product formed from the enzymatic reaction. For the purpose of this application note, we will focus on the HPLC-based method due to its higher sensitivity and non-radioactive nature.[2]
The assay involves incubating a source of SPT enzyme (e.g., cell lysate or microsomes) with its substrates, L-serine and palmitoyl-CoA. The reaction product, 3-ketodihydrosphingosine, is then chemically reduced to sphinganine (B43673), which can be derivatized and quantified by HPLC with fluorescence detection. The inhibitory effect of this compound is determined by measuring the reduction in product formation in its presence.
Experimental Workflow
The overall workflow for the SPT inhibition assay is depicted below.
Protocols
Materials and Reagents
-
This compound
-
L-serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
HEPES buffer
-
EDTA
-
Sucrose (B13894) monolaurate (SML)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Methanol
-
Chloroform
-
O-phthalaldehyde (OPA) reagent
-
Internal standard (e.g., C17-sphingosine)
-
Cell culture reagents and cells (e.g., HEK293T, HeLa)
-
Protein assay reagent (e.g., Bradford)
Equipment
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Cell culture incubator
-
Homogenizer or sonicator
-
Centrifuge
-
Water bath or incubator at 37°C
-
Vortex mixer
-
pH meter
Protocol for SPT Activity Assay and Inhibition by this compound
1. Preparation of Cell Lysate (SPT Enzyme Source)
a. Harvest cultured cells and wash with ice-cold PBS. b. Resuspend the cell pellet in homogenization buffer (e.g., 100 mM HEPES pH 8.0, 0.5 mM EDTA, protease inhibitors). c. Homogenize the cells on ice using a homogenizer or sonicator. d. To improve SPT activity and reduce interfering thioesterase activities, add sucrose monolaurate (SML) to a final concentration of 0.1% (w/v).[1] e. Determine the protein concentration of the lysate using a standard protein assay.
2. Preparation of Solutions
a. This compound stock solution: Prepare a stock solution (e.g., 1 mM) in an appropriate solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations for IC₅₀ determination. b. Assay Mix (20x): Prepare a concentrated assay mix containing 100 mM L-serine, 1 mM palmitoyl-CoA, and 0.4 mM PLP.[4] c. Sodium borohydride (NaBH₄) solution: Prepare a fresh solution of 5-6 mg/mL in water immediately before use.[4]
3. SPT Inhibition Assay
a. In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 100-200 µg of protein). b. Add 10 µL of the desired concentration of this compound dilution (or vehicle for control). c. Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the enzymatic reaction by adding 10 µL of the 20x Assay Mix. e. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction and reduce the 3-ketodihydrosphingosine product by adding 50 µL of the freshly prepared NaBH₄ solution. Allow this reaction to proceed for 5 minutes at room temperature.[4] g. Add 100 µL of 2 M NH₄OH to quench the reduction reaction.[4]
4. Lipid Extraction and Derivatization
a. Add an internal standard (e.g., C17-sphingosine) to each sample to correct for variations in extraction and derivatization efficiency. b. Perform a liquid-liquid extraction using a chloroform/methanol/water system to isolate the lipids. c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the dried lipid extract in a suitable solvent and derivatize the sphinganine and internal standard with OPA reagent to render them fluorescent.
5. HPLC Analysis
a. Inject the derivatized sample into the HPLC system. b. Separate the OPA-derivatized sphinganine and internal standard on a C18 reverse-phase column using an appropriate mobile phase gradient. c. Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths. d. Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard and a standard curve.
6. Data Analysis
a. Calculate the SPT activity as the amount of sphinganine produced per unit of protein per unit of time (e.g., pmol/mg/min). b. Determine the percent inhibition of SPT activity for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
The inhibitory effect of this compound on SPT activity can be summarized in a table. The following is a representative dataset.
| This compound (nM) | SPT Activity (pmol/mg/min) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 1 | 125.8 ± 6.2 | 16.2 |
| 5 | 98.1 ± 5.1 | 34.7 |
| 10 | 76.3 ± 4.3 | 49.2 |
| 20 | 50.9 ± 3.8 | 66.1 |
| 50 | 28.7 ± 2.9 | 80.9 |
| 100 | 15.4 ± 2.1 | 89.7 |
Data are presented as mean ± standard deviation (n=3). The IC₅₀ value can be calculated from this data using appropriate software.
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory activity of this compound on serine palmitoyltransferase. The detailed protocol for the HPLC-based assay offers a sensitive and reliable method for characterizing SPT inhibitors. This information is valuable for researchers and professionals involved in the study of sphingolipid metabolism and the development of novel therapeutics targeting this crucial pathway.
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Lipoxamycin Hemisulfate: Application Notes for Cell-Based Assays of Sphingolipid Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxamycin (B1675562), and its hemisulfate salt, is a potent inhibitor of serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] With an IC50 value of 21 nM, lipoxamycin provides a powerful tool for investigating the roles of sphingolipids in various cellular processes.[1] Sphingolipids, including ceramides, sphingomyelin, and sphingosine-1-phosphate, are not merely structural components of cell membranes but also critical signaling molecules involved in cell growth, differentiation, apoptosis, and inflammation.[3][4] Disruption of sphingolipid metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3][5] These application notes provide detailed protocols and data for utilizing lipoxamycin hemisulfate in cell-based assays to study the effects of sphingolipid disruption.
Mechanism of Action
This compound targets and inhibits serine palmitoyltransferase, which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This action effectively blocks the entire de novo synthesis of sphingolipids. Consequently, the cellular levels of downstream sphingolipids, such as ceramides, sphingomyelin, and complex glycosphingolipids, are significantly reduced. This disruption of sphingolipid homeostasis can induce various cellular responses, most notably cell cycle arrest and apoptosis.[6]
Data Presentation: Quantitative Effects of SPT Inhibition
Table 1: Effect of SPT Inhibition on Sphingolipid Levels in B16F10 Melanoma Cells [6]
Cells were treated for 24 hours. Data is presented as a percentage of the control (untreated cells).
| Sphingolipid | Concentration (1 µM Myriocin) | Percent of Control |
| Ceramide | ~0.3 nmol/mg protein | ~14% |
| Sphingomyelin | Not specified | ~43% |
| Sphingosine | ~15.2 pmol/mg protein | ~13% |
| Sphingosine-1-Phosphate | ~6.8 pmol/mg protein | ~62% |
Table 2: Dose-Dependent Effect of SPT Inhibition on Sphingomyelin Content in CHO-K1 Cells [7]
Cells were treated for a specified duration. Data is presented as a percentage of the control (untreated cells).
| Myriocin (B1677593) Concentration | Percent of Control (Sphingomyelin) |
| 0.5 µM | ~70% |
| 1.0 µM | ~50% |
Table 3: Time-Dependent Effect of SPT Inhibition on Sphingolipid Levels in Yeast [8]
Cells were treated with 5 µM myriocin. Data is presented as a percentage of the untreated control.
| Time (hours) | Long-Chain Bases (LCBs) | Ceramides |
| 1 | 60% | Not significantly changed |
| 4 | 39% | Initially inhibited, then accumulates |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, B16F10, CHO-K1) in 6-well plates at a density that allows for logarithmic growth during the experiment (typically 1-5 x 10^5 cells/well).
-
Cell Culture: Culture cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilutions should be made in the cell culture medium.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). A vehicle control (medium with the solvent at the same concentration used for the highest lipoxamycin dose) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Extraction of Sphingolipids from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for sphingolipid extraction.[9][10]
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Lipid Extraction:
-
Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 500 µL of chloroform.
-
Vortex vigorously for 1 minute.
-
Add a known amount of internal standards (e.g., C17-sphingosine, C17-ceramide) for quantification.
-
Add 400 µL of water and vortex again for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Lipid Phase: Carefully collect the lower organic phase (which contains the lipids) and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 3: Quantification of Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipid species.[11][12]
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation of different sphingolipid species.
-
A typical mobile phase consists of a gradient of water with formic acid and acetonitrile/isopropanol with formic acid.[10]
-
-
Mass Spectrometry:
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor/product ion transitions for each sphingolipid and internal standard must be established.
-
-
Data Analysis:
-
Quantify the amount of each sphingolipid species by comparing the peak area of the analyte to the peak area of the corresponding internal standard.
-
Normalize the results to the cell number or protein concentration of the original sample.
-
Mandatory Visualizations
Caption: Inhibition of de novo sphingolipid synthesis by this compound.
Caption: Workflow for analyzing sphingolipid disruption in cultured cells.
Caption: Proposed apoptotic pathway induced by SPT inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Lipoxamycin Hemisulfate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxamycin, a potent antifungal agent and a specific inhibitor of serine palmitoyltransferase (SPT), is a critical tool in studying sphingolipid metabolism and developing novel antifungal therapies.[1][2][3][4][5] Proper preparation of a stable, concentrated stock solution is paramount for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a Lipoxamycin hemisulfate stock solution in dimethyl sulfoxide (B87167) (DMSO).
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| CAS Number | 11075-87-9 | [1][2][3] |
| Molecular Formula | C₁₉H₃₆N₂O₅ • ½H₂SO₄ | [1][2][6] |
| Molecular Weight | 421.54 g/mol | [1][6][7] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% | [2][4] |
| Solubility in DMSO | 40 mg/mL (94.89 mM) | [6][7] |
Note: Achieving the maximum solubility in DMSO may necessitate warming and ultrasonication.[6][7] It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Pre-warming DMSO: Warm the required volume of anhydrous DMSO to room temperature if stored refrigerated.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of the compound. Calculation: Molarity (M) = moles of solute / Liters of solution Grams of solute = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) Grams = 0.010 mol/L * 421.54 g/mol * 0.001 L = 0.004215 g = 4.215 mg
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 4.215 mg of compound.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
-
Warming and Sonication (if necessary):
-
If the compound does not fully dissolve, warm the solution in a water bath or heat block set to a maximum of 60°C for 5-10 minutes.[6][7] Caution: DMSO is a powerful solvent and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE).
-
Following warming, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[6][7]
-
Visually inspect the solution to confirm that no particulate matter remains. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | Recommended for long-term storage.[1][6] |
| -20°C | 1 month | Suitable for short-term storage.[1][6] |
Always store the stock solution protected from light and moisture.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Preparation of Working Solutions
To prepare a working solution from the 10 mM stock, perform a serial dilution using the appropriate cell culture medium or experimental buffer.
Example: Preparation of a 10 µM working solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 999 µL of the desired cell culture medium or buffer.
-
Add 1 µL of the 10 mM stock solution to the 999 µL of medium/buffer.
-
Vortex gently to ensure thorough mixing. This results in a 1:1000 dilution and a final concentration of 10 µM.
Signaling Pathway and Experimental Workflow
Lipoxamycin's primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.
Caption: Lipoxamycin inhibits serine palmitoyltransferase (SPT).
The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based assay.
Caption: Workflow for stock solution preparation and use.
References
- 1. This compound|CAS 11075-87-9|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 11075-87-9 | this compound| U-26146D; U 26146D; U26146D|BioChemPartner [biochempartner.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
Application Notes and Protocols for Lipoxamycin Hemisulfate in Candida albicans Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of lipoxamycin (B1675562) hemisulfate in the treatment of Candida albicans cultures. This document outlines the mechanism of action, experimental protocols for assessing antifungal activity, and methods for evaluating potential cytotoxicity.
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Lipoxamycin, an antifungal antibiotic, presents a promising avenue of investigation. It functions as a potent inhibitor of serine palmitoyltransferase (SPT), a critical enzyme in the sphingolipid biosynthesis pathway of fungi.[1][2][3][4][5] The hemisulfate salt of lipoxamycin typically offers enhanced water solubility and stability, making it suitable for in vitro studies.[1]
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Lipoxamycin's primary antifungal activity stems from its potent inhibition of serine palmitoyltransferase (SPT).[1][2][3][4][5] SPT catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in various signaling pathways.[6][7][8][9] By blocking SPT, lipoxamycin disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. The sphingolipid biosynthesis pathway is a validated target for antifungal drug development, as some of its components are unique to fungi or are more essential in fungi than in mammals.[2]
Below is a diagram illustrating the targeted step in the Candida albicans sphingolipid biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the known and hypothetical in vitro activity of lipoxamycin hemisulfate against Candida albicans.
Table 1: In Vitro Antifungal Activity of Lipoxamycin against Candida Species
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Candida species | 0.25 - 16[1][6] |
Table 2: Hypothetical Biofilm Disruption Activity of this compound against Candida albicans
Note: The following data are illustrative examples. Actual results may vary.
| This compound Concentration (µg/mL) | Biofilm Reduction (%) (Mean ± SD) |
| 1 x MIC | 45 ± 5.2 |
| 2 x MIC | 68 ± 4.8 |
| 4 x MIC | 85 ± 3.9 |
| Positive Control (e.g., Amphotericin B) | 90 ± 3.1 |
| Negative Control | 0 |
Table 3: Hypothetical Cytotoxicity of this compound against a Mammalian Cell Line (e.g., HEK293)
Note: The following data are illustrative examples. Actual results may vary.
| This compound Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 16 | 98 ± 2.1 |
| 32 | 95 ± 3.5 |
| 64 | 88 ± 4.2 |
| 128 | 75 ± 5.6 |
| 256 | 52 ± 6.3 |
| Positive Control (e.g., Doxorubicin) | 20 ± 3.8 |
Experimental Protocols
Below are detailed protocols for evaluating the efficacy of this compound against C. albicans.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, then diluted in media)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on a suitable agar (B569324) plate for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
In a 96-well plate, add 100 µL of RPMI-1640 to wells in columns 2-11.
-
Add 200 µL of the highest concentration of this compound (in RPMI-1640) to column 12.
-
Perform serial two-fold dilutions by transferring 100 µL from column 12 to column 11, mixing well, and continuing this process down to column 2. Discard the final 100 µL from column 2. Column 1 will serve as the drug-free growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (columns 1-12).
-
Include a sterility control well containing only medium.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.[10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Candida albicans Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed biofilms.
Materials:
-
Materials from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.4% aqueous)
Procedure:
-
Biofilm Formation:
-
In a 96-well plate, add 100 µL of a C. albicans suspension (1 x 10⁷ cells/mL in RPMI-1640) to each well.
-
Incubate at 37°C for 90 minutes to allow for cell adherence.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 to each well and incubate for 24 hours at 37°C to allow for biofilm formation.
-
-
Treatment with this compound:
-
After 24 hours, carefully remove the medium and wash the biofilms with PBS.
-
Add 200 µL of fresh RPMI-1640 containing various concentrations of this compound (e.g., 1x, 2x, 4x MIC) to the wells.
-
Include a positive control (e.g., Amphotericin B) and a negative (drug-free) control.
-
Incubate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm Disruption:
-
Wash the wells twice with PBS and allow them to air dry.
-
Stain the biofilms with 110 µL of 0.4% crystal violet solution for 45 minutes.
-
Wash the wells four times with water to remove excess stain.
-
Destain the wells with 200 µL of 95% ethanol for 45 minutes.
-
Transfer 100 µL of the ethanol from each well to a new plate and measure the absorbance at 595 nm.
-
Calculate the percentage of biofilm reduction relative to the negative control.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol evaluates the potential toxicity of this compound to mammalian cells.[11][12]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the solvent used for the drug) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Concluding Remarks
This compound demonstrates notable antifungal activity against Candida albicans by targeting the essential sphingolipid biosynthesis pathway. The provided protocols offer a standardized framework for researchers to investigate its efficacy and safety profile. Further studies are warranted to fully elucidate its therapeutic potential. It is important to note that lipoxamycin has been reported to be toxic in mice, and it also inhibits the mammalian SPT enzyme, which should be a key consideration in any drug development efforts.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|CAS 11075-87-9|DC Chemicals [dcchemicals.com]
- 6. Disruption of Sphingolipid Biosynthesis Blocks Phagocytosis of Candida albicans | PLOS Pathogens [journals.plos.org]
- 7. Disruption of Sphingolipid Biosynthesis Blocks Phagocytosis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Metabolic Profiling Identifies De Novo Sphingolipid Synthesis as Hypha Associated and Essential for Candida albicans Filamentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Lipoxamycin Hemisulfate for Cryptococcus neoformans Growth Inhibition Assays
Introduction
Lipoxamycin (B1675562) is a potent antifungal antibiotic that demonstrates significant inhibitory activity against a range of human pathogenic fungi.[1] It is particularly effective against Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis, a life-threatening infection predominantly affecting immunocompromised individuals. The hemisulfate salt of Lipoxamycin is often utilized in research settings due to its improved water solubility and stability compared to the free form.[1]
Mechanism of Action
Lipoxamycin functions as a highly potent inhibitor of serine palmitoyltransferase (SPT), a crucial enzyme in the sphingolipid biosynthesis pathway.[1][2][3] SPT catalyzes the initial and rate-limiting step in this pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][4] Sphingolipids are essential components of fungal cell membranes, playing vital roles in cell signaling, structure, and integrity. By blocking SPT, Lipoxamycin disrupts the production of downstream sphingolipids, leading to impaired fungal growth and viability. The IC50 of Lipoxamycin for serine palmitoyltransferase is approximately 21 nM.[1] It is important to note that Lipoxamycin also exhibits potent activity against the mammalian SPT enzyme, indicating potential for host cell toxicity.[1]
Applications
These application notes provide a detailed protocol for determining the in vitro antifungal activity of Lipoxamycin hemisulfate against Cryptococcus neoformans using a broth microdilution-based growth inhibition assay, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[5][6] This assay is fundamental for:
-
Determining the Minimum Inhibitory Concentration (MIC) of this compound against various C. neoformans strains.
-
Screening for antifungal susceptibility and resistance.
-
Investigating the structure-activity relationship of Lipoxamycin analogs.
-
Providing foundational data for further studies on its mechanism of action and potential therapeutic applications.
Data Presentation
The following tables summarize the known in vitro activity of Lipoxamycin against Cryptococcus species.
Table 1: In Vitro Activity of Lipoxamycin against Cryptococcus Species
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Lipoxamycin | Cryptococcus spp. | 0.25 - 0.5 | [7] |
Table 2: Inhibitory Activity of Lipoxamycin against Serine Palmitoyltransferase
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Lipoxamycin | Saccharomyces cerevisiae | 21 | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mg/mL stock solution, weigh out 10 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
Cryptococcus neoformans Growth Inhibition Assay (Broth Microdilution)
This protocol is based on the CLSI M27 reference method for yeast susceptibility testing.[5][9][10][11]
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Yeast Peptone Dextrose (YPD) agar (B569324) plates and broth
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
Day 1: Inoculum Preparation
-
Streak the C. neoformans strain from a frozen stock onto a YPD agar plate.
-
Incubate at 30°C for 48-72 hours until colonies are visible.
-
Inoculate a single colony into 5 mL of YPD broth.
-
Incubate overnight at 30°C with shaking (150-180 rpm).
Day 2: Assay Setup
-
Inoculum Standardization:
-
Pellet the overnight culture by centrifugation (500 x g for 10 minutes).
-
Wash the cells twice with sterile saline or PBS.
-
Resuspend the cell pellet in sterile saline.
-
Adjust the cell density to 1-5 x 10^6 cells/mL using a hemocytometer or by adjusting the optical density (OD) at 530 nm to a 0.5 McFarland standard.
-
Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Add 100 µL of each drug dilution to the corresponding wells of the assay plate.
-
-
Plate Inoculation:
-
Add 100 µL of the working inoculum to each well containing the drug dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the desired final range (e.g., 32 µg/mL to 0.03125 µg/mL).
-
Include a positive control well (100 µL inoculum + 100 µL RPMI-1640) and a negative control well (200 µL RPMI-1640 only).
-
Include a solvent control well containing the highest concentration of DMSO used in the dilutions to ensure it does not inhibit fungal growth.
-
-
Incubation:
Day 5: Determination of Minimum Inhibitory Concentration (MIC)
-
Visual Reading: The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control well.
-
Spectrophotometric Reading:
-
Gently resuspend the cells in each well.
-
Read the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
The MIC is the lowest concentration that shows ≥50% growth inhibition.
-
Visualizations
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Lipoxamycin Hemisulfate in Mouse Models
For Research Use Only.
Introduction
Lipoxamycin is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] Its hemisulfate salt form offers improved water solubility and stability, making it more suitable for in vivo research applications.[1] Sphingolipids are essential components of cellular membranes and play critical roles in various signaling pathways. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including fungal infections, cancer, and metabolic disorders. Inhibition of SPT by Lipoxamycin presents a promising therapeutic strategy for these conditions.
However, it is crucial to note that Lipoxamycin has been reported to be highly toxic in mice when administered subcutaneously or topically.[1] This toxicity is likely mechanism-based, stemming from the essential role of SPT in mammalian cells. Therefore, careful consideration of the administration route and formulation is paramount for successful in vivo studies. These application notes provide an overview of the mechanism of action of Lipoxamycin, suggest potential experimental protocols for its in vivo administration in mouse models, and present surrogate data from studies with another SPT inhibitor, myriocin (B1677593), due to the limited availability of public data on Lipoxamycin.
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Lipoxamycin exerts its biological effects by directly inhibiting the enzymatic activity of serine palmitoyltransferase (SPT). SPT catalyzes the first committed step in sphingolipid biosynthesis, which is the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. By blocking this initial step, Lipoxamycin effectively shuts down the entire de novo sphingolipid synthesis pathway, leading to the depletion of downstream sphingolipids such as ceramides, sphingomyelin, and complex glycosphingolipids.
Caption: Signaling pathway of Lipoxamycin's inhibitory action.
Data Presentation
Due to the limited availability of in vivo data for Lipoxamycin hemisulfate, the following tables summarize quantitative data from studies using myriocin , another well-characterized SPT inhibitor, as a surrogate. These data can serve as a starting point for designing experiments with Lipoxamycin, but optimal dosing and expected outcomes should be determined empirically.
Table 1: Surrogate In Vivo Efficacy Data for the SPT Inhibitor Myriocin in Mouse Models
| Disease Model | Mouse Strain | Myriocin Dose & Regimen | Administration Route | Key Findings |
| Systemic Candidiasis | C57BL/6 | 1 mg/kg FLC + 0.5 mg/kg myriocin, daily for 3 days | Intraperitoneal | Increased survival and reduced kidney fungal burden compared to fluconazole (B54011) (FLC) alone. |
| Melanoma | C57BL/6 | 1 mg/kg, every other day for 3 weeks | Intradermal or Intraperitoneal | Significant inhibition of tumor formation. |
| Atherosclerosis | apoE-deficient | 0.3 mg/kg, every other day for 60 days | Intraperitoneal | Significant decrease in atherosclerotic lesion area. |
Table 2: Surrogate Pharmacokinetic & Toxicity Data for the SPT Inhibitor Myriocin in Mice
| Parameter | Mouse Strain | Myriocin Dose | Administration Route | Value/Observation |
| Tissue Distribution | C57BL/6 | ~4 nmol | Intratracheal | 4.11 to 11.7 pmol/lung after 24h, depending on formulation. |
| Toxicity | BALB/c | 0.1, 0.3, or 1 mg/kg/day for 5 days | Intraperitoneal | Dose-dependent reduction in thymus cellularity at 1.0 mg/kg. |
| Toxicity | Wobbler mice | 2.2 mg/kg in diet | Oral | No evidence of hepatotoxicity after 10 or 50 weeks. |
Experimental Protocols
Important Note on Formulation: Given the high toxicity of Lipoxamycin with subcutaneous and topical administration, alternative formulations and routes are recommended. A liposomal formulation for intravenous or intraperitoneal injection, or a solution with appropriate excipients for oral gavage, may mitigate local toxicity and improve systemic tolerability. The following protocols are generalized and should be optimized for this compound.
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Lipid extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and DSPE-PEG2000 (5 mol% of total lipid) in chloroform.
-
Thin Film Formation: Evaporate the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a solution of this compound in sterile PBS. The concentration of this compound should be determined based on the desired drug-to-lipid ratio. Rotate the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour to form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to at least 10 passes through a lipid extruder fitted with a 100 nm polycarbonate membrane. This process will create SUVs with a more uniform size distribution.
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization and Sterilization: Characterize the liposomes for size, polydispersity index (PDI), and encapsulation efficiency. Sterilize the final liposomal suspension by passing it through a 0.22 µm filter. Store at 4°C.
Protocol 2: In Vivo Antifungal Efficacy Assessment in a Murine Model of Systemic Candidiasis
This protocol is adapted from studies using other antifungal agents and the SPT inhibitor myriocin.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
Materials and Animals:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Candida albicans strain
-
This compound formulation (e.g., liposomal)
-
Vehicle control
-
Positive control antifungal (e.g., fluconazole)
-
Sterile saline
Procedure:
-
Infection: Culture C. albicans and prepare a yeast suspension in sterile saline. Infect mice via lateral tail vein injection with a predetermined inoculum to establish a systemic infection.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the this compound formulation, vehicle control, or positive control intravenously or intraperitoneally once daily for a defined period (e.g., 3-7 days).
-
Monitoring: Monitor mice daily for survival, body weight, and clinical signs of illness.
-
Efficacy Endpoints:
-
Survival: Record mortality over a period of up to 28 days.
-
Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions for plating to determine the colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare fungal burden between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
Protocol 3: Acute Toxicity Assessment of this compound
This protocol provides a general framework for assessing the acute toxicity of this compound following a single dose. The up-and-down procedure (OECD guideline 425) is a method to estimate the LD50 using a minimal number of animals.
Caption: Workflow for acute toxicity testing using the up-and-down procedure.
Materials and Animals:
-
Male and female mice (e.g., Swiss Webster or C57BL/6), 8-12 weeks old
-
This compound formulation
-
Vehicle control
Procedure:
-
Dosing: Administer a single dose of the this compound formulation to a single mouse via the chosen route (e.g., intravenous or oral gavage).
-
Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in behavior, appearance, and body weight, as well as the time of death if it occurs.
-
Dose Adjustment (Up-and-Down Procedure):
-
If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).
-
If the animal dies within 48 hours, the dose for the next animal is decreased by the same factor.
-
-
Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method. At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Conclusion
This compound is a valuable research tool for studying the role of sphingolipid biosynthesis in health and disease. Due to its reported toxicity in mice via certain routes, careful planning of in vivo experiments is essential. The use of appropriate formulations, such as liposomes, and alternative administration routes like intravenous or intraperitoneal injection, may help to overcome these challenges. The provided protocols and surrogate data from studies with myriocin offer a foundation for researchers to design and conduct their own in vivo studies with this compound. However, it is imperative to perform dose-ranging and toxicity studies to establish a safe and effective dose for any new formulation and experimental model.
References
Application Notes and Protocols for Determining the Cytotoxicity of Lipoxamycin Hemisulfate in Mammalian Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lipoxamycin, an antifungal antibiotic, is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] The hemisulfate salt of Lipoxamycin generally offers improved water solubility and stability.[2] Since SPT is an essential enzyme in mammalian cells, Lipoxamycin is also known to be highly toxic to these cells.[2] This high toxicity makes it a compound of interest for research in areas such as cancer biology, where the disruption of sphingolipid metabolism can be a therapeutic strategy.
These application notes provide detailed protocols for assessing the cytotoxicity of Lipoxamycin hemisulfate in mammalian cell lines using two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
This compound exerts its cytotoxic effects by directly inhibiting serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in the synthesis of all sphingolipids.[3] Sphingolipids are essential components of cell membranes and are involved in crucial cellular processes, including signal transduction, cell growth, and apoptosis. By blocking this pathway, this compound disrupts these vital functions, leading to cell death.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: MTT Assay - Cell Viability
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Vehicle Control) |
| Vehicle Control (e.g., 0.1% DMSO) | 100% | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., Doxorubicin) |
Table 2: LDH Assay - Cytotoxicity
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Spontaneous LDH Release (Vehicle Control) | 0% | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Maximum LDH Release (Lysis Buffer) | 100% |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Solvent Selection : Use sterile, anhydrous DMSO.
-
Stock Concentration : Prepare a 10 mM stock solution. For example, dissolve 4.22 mg of this compound (MW: 421.54 g/mol ) in 1 mL of DMSO.
-
Solubilization : Vortex thoroughly to dissolve. Gentle warming (to 37°C) or sonication may be required to aid dissolution.
-
Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.
Note : The final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) must be included in all experiments.
Experimental Workflow
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[6][7]
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition :
-
Formazan Solubilization :
-
Absorbance Measurement :
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium (serum-free medium is often recommended to reduce background LDH activity)
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment : Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release : Cells treated with vehicle only.
-
Maximum LDH release : Cells treated with lysis buffer.
-
Medium background : Culture medium without cells.
-
-
Sample Collection : After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction :
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Stop Reaction : Add 50 µL of the stop solution to each well.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Troubleshooting and Optimization
-
Compound Precipitation : If this compound precipitates in the culture medium, consider preparing the stock solution in a different solvent or reducing the final concentration. Pre-warming the cell culture medium to 37°C before adding the compound can also improve solubility.
-
High Background in LDH Assay : The presence of serum in the culture medium can contribute to background LDH activity. Using serum-free medium during the treatment period can mitigate this issue.
-
Variability in IC50 Values : IC50 values can vary depending on the cell line, cell density, incubation time, and the specific assay used. It is important to keep these parameters consistent across experiments for reproducible results.
-
Stability in Culture Medium : The stability of this compound in cell culture medium over the course of the experiment should be considered. If the compound is unstable, more frequent media changes with fresh compound may be necessary. An HPLC or LC-MS/MS analysis of the medium over time can be performed to assess stability.
References
- 1. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 5. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Measuring Changes in Sphingolipid Levels After Lipoxamycin Hemisulfate Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for measuring and analyzing changes in cellular sphingolipid profiles following treatment with Lipoxamycin (B1675562) hemisulfate, a potent inhibitor of sphingolipid biosynthesis. It includes detailed protocols for cell culture, lipid extraction, and quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with data interpretation guidelines.
Introduction to Sphingolipids and Lipoxamycin
Sphingolipids are a class of lipids that serve as both structural components of eukaryotic cell membranes and as critical signaling molecules in a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3] The metabolic pathways governing sphingolipids are complex, with key bioactive intermediates like ceramide (Cer), sphingosine (B13886) (SPH), and sphingosine-1-phosphate (S1P) acting as signaling hubs that determine cell fate.[4][5][6][7] The balance between these metabolites is tightly regulated, and its disruption is linked to numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3][8]
Lipoxamycin is an antifungal antibiotic that has been identified as a potent and specific inhibitor of serine palmitoyltransferase (SPT).[3][9][10][11][12] SPT is the enzyme that catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway: the condensation of L-serine and palmitoyl-CoA.[10][13] By inhibiting SPT, Lipoxamycin effectively shuts down the primary production route for all downstream sphingolipids, making it a powerful tool for studying the roles of these lipids in cellular function and a potential therapeutic agent.[3][9]
This application note details the methodology to quantify the effects of Lipoxamycin hemisulfate on the cellular sphingolipidome.
Principle of the Method
The experimental approach involves treating cultured mammalian cells with this compound, followed by the extraction of total cellular lipids. The extracted lipids are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying individual lipid species.[1][2][14] A cocktail of stable isotope-labeled internal standards is added at the beginning of the extraction process to ensure accurate quantification.[14][15] The expected outcome is a dose-dependent decrease in the levels of ceramide and other complex sphingolipids in Lipoxamycin-treated cells compared to vehicle-treated controls.
Materials and Reagents
-
Cell Lines: e.g., HEK293, HeLa, A549, or a cell line relevant to the research question.
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: (MedChemExpress or other supplier). Prepare a 10 mM stock solution in DMSO.
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Lipid Extraction Solvents: LC-MS grade Methanol (B129727), Chloroform (B151607), and Water.[15]
-
Internal Standards: Sphingolipid internal standard cocktail containing known concentrations of isotopically labeled standards (e.g., C17-Sphingosine, C17-Ceramide, d7-Sphingosine-1-Phosphate). Avanti Polar Lipids LM-6002 or similar.[14]
-
Buffers: Ice-cold Phosphate-Buffered Saline (PBS).
-
Equipment: Cell culture incubator, 6-well plates, cell scraper, refrigerated centrifuge, nitrogen evaporator, autosampler vials, and access to an LC-MS/MS system.
Experimental Protocols
Cell Culture and Lipoxamycin Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest (e.g., 5 x 10^5 cells/well). Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 10 nM to 1 µM. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Lipoxamycin dose.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared Lipoxamycin or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Sphingolipid Extraction from Cultured Cells
This protocol is adapted from established methods for extracting sphingolipids from adherent cells.[15][16]
-
Cell Washing: Place the 6-well plate on ice. Aspirate the culture medium and gently wash the cells twice with 1 mL of ice-cold PBS per well.[15]
-
Cell Lysis and Standard Spiking: Add 500 µL of ice-cold methanol containing the sphingolipid internal standard mixture to each well. The standards are crucial for accurate quantification.[15]
-
Cell Harvesting: Using a cell scraper, scrape the cells from the well surface and transfer the entire cell suspension/methanol lysate into a labeled 1.5 mL microcentrifuge tube.[15]
-
Phase Separation:
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new clean tube.[15]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.[15]
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS/MS initial mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[15] Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
Analysis should be performed using a validated method for sphingolipid quantification.[1][17][18]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar sphingolipids.[1][17] A C18 reversed-phase column can also be used.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17] Specific precursor-to-product ion transitions for each target sphingolipid and internal standard must be established.
-
Data Acquisition: Run samples in batches, including blanks and quality controls, to monitor for carryover and system performance.[14]
Data Presentation and Expected Results
Data should be normalized to the internal standards and protein concentration or cell count. The results are expected to show a significant reduction in the levels of key sphingolipids in cells treated with this compound.
Table 1: Hypothetical Changes in Sphingolipid Levels after 48h Lipoxamycin Treatment
| Sphingolipid Species | Vehicle Control (pmol/mg protein) | Lipoxamycin (100 nM) (pmol/mg protein) | % Change | p-value |
| Sphinganine | 15.2 ± 1.8 | 3.1 ± 0.5 | -79.6% | <0.001 |
| Ceramide (d18:1/16:0) | 125.6 ± 11.3 | 28.9 ± 3.4 | -77.0% | <0.001 |
| Ceramide (d18:1/24:0) | 45.3 ± 5.1 | 11.2 ± 1.9 | -75.3% | <0.001 |
| Sphingomyelin (d18:1/16:0) | 350.1 ± 25.5 | 95.4 ± 10.2 | -72.8% | <0.001 |
| Glucosylceramide (d18:1/16:0) | 22.8 ± 2.5 | 6.1 ± 0.9 | -73.2% | <0.001 |
| Sphingosine | 18.5 ± 2.1 | 16.9 ± 1.8 | -8.6% | >0.05 |
| Sphingosine-1-Phosphate | 2.4 ± 0.3 | 2.1 ± 0.4 | -12.5% | >0.05 |
Note: Sphingosine and S1P levels may be less affected as they can also be generated via the salvage pathway through the breakdown of complex sphingolipids.[7][19]
Visualizations
De Novo Sphingolipid Biosynthesis Pathway and Lipoxamycin Inhibition
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the SPT-catalyzed condensation of serine and palmitoyl-CoA.[13][19][20][21] This initial product is converted through several steps to dihydroceramide (B1258172) and then ceramide, the central hub of sphingolipid metabolism.[21] Lipoxamycin directly blocks SPT, halting the entire pathway.
Caption: Inhibition of the De Novo Sphingolipid Pathway by Lipoxamycin.
Experimental Workflow
This diagram outlines the key steps from cell treatment to data analysis for assessing the impact of Lipoxamycin.
Caption: Workflow for Sphingolipid Profiling after Drug Treatment.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. benchchem.com [benchchem.com]
- 16. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 20. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sphingolipid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing Lipoxamycin Hemisulfate Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lipoxamycin hemisulfate in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hemisulfate salt form of Lipoxamycin, an antifungal antibiotic. This salt form typically offers enhanced water solubility and stability compared to the free form.[1] Its primary mechanism of action is the potent and specific inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2] Lipoxamycin has a reported IC50 of 21 nM for SPT.[1] By blocking SPT, this compound effectively depletes downstream sphingolipids, such as ceramide and sphingomyelin, which are critical components of cell membranes and key signaling molecules involved in cell growth, differentiation, and apoptosis.[3][4]
Q2: What is a recommended starting concentration for this compound in mammalian cell culture experiments?
A precise starting concentration can vary significantly depending on the cell type and the specific assay. However, based on its potent enzymatic inhibition and antifungal activity, a logical starting point for mammalian cell-based assays can be extrapolated. The minimum inhibitory concentrations (MIC) against various fungal species range from 0.25 to 16 µg/mL.[1] For initial experiments in mammalian cells, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for assessing cytotoxicity and biological activity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 40 mg/mL in DMSO can be prepared, which may require ultrasonication and gentle warming to 60°C for complete dissolution. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Stock Solution Storage:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Always store stock solutions in sealed, airtight vials to prevent moisture absorption.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my cell-based assay. What could be the reason?
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | The effective concentration can be highly cell-type dependent. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the IC50 or optimal working concentration for your specific cell line. |
| Compound Instability | Ensure that stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock for each experiment. |
| Cellular Resistance | Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different cell line or a positive control compound known to induce the expected effect. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the effects of SPT inhibition within your experimental timeframe. Consider measuring a more direct downstream effect, such as changes in ceramide levels, or extending the incubation time. |
Q2: I am observing high levels of cytotoxicity even at low concentrations. How can I mitigate this?
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to the disruption of sphingolipid metabolism. Reduce the concentration range in your dose-response experiments. |
| Off-Target Effects | While Lipoxamycin is a specific SPT inhibitor, high concentrations of any compound can lead to off-target effects.[2][5] Lower the concentration and ensure the observed effect is consistent with SPT inhibition. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that you have a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiment. |
Q3: How can I confirm that the observed effects are due to the inhibition of serine palmitoyltransferase?
To confirm the on-target effect of this compound, you can perform the following experiments:
-
Rescue Experiment: Supplement the culture medium with downstream products of the SPT-mediated reaction, such as sphingosine (B13886) or ceramide. If the cytotoxic or biological effects of this compound are reversed, it strongly suggests that the effect is due to SPT inhibition.[6]
-
Measure Downstream Metabolites: Directly measure the levels of key sphingolipids, such as ceramide, in your cell lysates after treatment with this compound. A significant reduction in these metabolites would confirm the inhibition of the pathway.
-
Use a Genetically Modified Cell Line: If available, use a cell line with a known mutation or knockdown of SPT to compare the effects of this compound.[6]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information |
| Solvent | DMSO |
| Stock Concentration | 40 mg/mL |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
| Note | Use anhydrous DMSO and gentle warming for dissolution. |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Key Considerations |
| Enzyme Inhibition (SPT) | 1 nM - 1 µM | Based on the known IC50 of 21 nM. |
| Antifungal (MIC) | 0.25 - 16 µg/mL | Varies by fungal species. |
| Mammalian Cell Cytotoxicity | 0.1 µM - 10 µM | Highly cell-type dependent. A dose-response is critical. |
| Signaling Pathway Analysis | 0.1 µM - 5 µM | Use a non-toxic concentration that elicits the desired biological response. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods for measuring SPT activity using a cell lysate.[7]
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein), assay buffer (e.g., HEPES buffer, pH 8.0), and the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the substrates: L-serine (containing a radiolabeled tracer like [3H]L-serine) and palmitoyl-CoA.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
-
Quantification:
-
Dry the lipid extract.
-
Resuspend in a suitable solvent.
-
Quantify the amount of radiolabeled product (3-ketodihydrosphingosine) using liquid scintillation counting.
-
-
Data Analysis: Calculate the SPT activity as the amount of product formed per unit of time per amount of protein. Determine the percentage of inhibition by this compound relative to the vehicle control.
Mandatory Visualizations
Caption: De novo sphingolipid biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 4. Sphingolipid metabolism and cell growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Lipoxamycin hemisulfate solubility issues in aqueous buffer
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling Lipoxamycin hemisulfate, particularly addressing its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal antibiotic and a potent inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2] SPT catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. By inhibiting SPT, Lipoxamycin disrupts the formation of essential cellular components, leading to its antifungal effects. The hemisulfate salt form of Lipoxamycin is often used to potentially enhance its water solubility and stability.[1]
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic compound with limited solubility in aqueous solutions. It is known to be slightly soluble in chloroform (B151607) and methanol.[3] For creating stock solutions, it is soluble in dimethyl sulfoxide (B87167) (DMSO), with concentrations of up to 40 mg/mL achievable with the aid of ultrasonication and warming to 60°C.[4][5]
Q3: Why does my this compound precipitate when I dilute my DMSO stock in aqueous buffer?
This is a common issue encountered with lipophilic compounds. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may crash out of solution because its solubility limit in the final aqueous environment is exceeded. The DMSO concentration is no longer high enough to keep the compound dissolved.
Q4: Are there any established methods to improve the aqueous solubility of this compound?
Yes, one documented method involves the use of a cyclodextrin. A clear solution of at least 4 mg/mL can be prepared by diluting a 40 mg/mL DMSO stock solution into an aqueous solution containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.[5] Cyclodextrins are known to encapsulate lipophilic molecules, thereby increasing their aqueous solubility.
Q5: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles. The stability in aqueous buffers is likely to be more limited, and it is recommended to prepare fresh working solutions for each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 40 mg/mL (94.89 mM) | Requires ultrasonication and warming to 60°C.[4][5] |
| Chloroform | Slightly soluble | Quantitative data not specified.[3] |
| Methanol | Slightly soluble | Quantitative data not specified.[3] |
| Aqueous Buffer (e.g., PBS, Tris) | Poorly soluble | Direct dissolution is not recommended. |
| 20% SBE-β-CD in Saline | ≥ 4 mg/mL | Prepared by diluting a 40 mg/mL DMSO stock (1:10).[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of up to 40 mg/mL.
-
Solubilization: To facilitate dissolution, vortex the solution and sonicate in an ultrasonic water bath. Gentle warming in a 60°C water bath for 5-10 minutes can also be applied.[4][5]
-
Visual Inspection: Ensure that all the solid has completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5]
Protocol 2: Preparation of an Aqueous Working Solution using SBE-β-CD
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in a suitable aqueous buffer (e.g., saline or PBS).
-
Thaw Stock Solution: Thaw a single aliquot of the 40 mg/mL this compound in DMSO stock solution at room temperature.
-
Dilution: Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution (a 1:10 dilution). For example, add 100 µL of the DMSO stock to 900 µL of the SBE-β-CD solution.[5]
-
Mixing: Mix thoroughly by vortexing to obtain a clear working solution with a final concentration of ≥ 4 mg/mL.
-
Usage: Use the freshly prepared working solution in your experiments promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | - Insufficient solvent volume.- Inadequate mixing or heating. | - Ensure the correct volume of DMSO is used.- Continue vortexing and sonication. Gentle warming to 60°C may be necessary.[4][5] |
| Precipitation occurs upon dilution in aqueous buffer. | - The final concentration exceeds the aqueous solubility limit.- Rapid change in solvent polarity. | - Decrease the final working concentration.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay (typically ≤ 0.5%).- Add the DMSO stock to the aqueous buffer slowly while vortexing.- Use a solubilizing agent like SBE-β-CD as described in Protocol 2.[5] |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Precipitation of the compound in the assay medium over time. | - Always ensure the stock solution is fully dissolved before use.- Prepare fresh dilutions immediately before each experiment.- Visually inspect the final working solution for any signs of precipitation before adding it to your assay. |
| Cell toxicity observed at higher concentrations. | - Cytotoxicity of the compound itself.- Toxicity from the solvent (e.g., DMSO). | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) and include a vehicle control (medium with the same amount of DMSO) in your experiments. |
Visualizations
Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by Lipoxamycin.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
References
Preventing Lipoxamycin hemisulfate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Lipoxamycin hemisulfate in cell culture, with a specific focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal antibiotic that acts as a potent inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2][3][4] SPT is a key enzyme in the sphingolipid biosynthesis pathway. By inhibiting SPT, Lipoxamycin disrupts the production of essential sphingolipids, which are critical components of cell membranes and are involved in various signaling pathways. Lipoxamycin has a long alkyl chain and an amino-containing polar head group.[1][2][4]
Q2: What is the advantage of using the hemisulfate salt form of Lipoxamycin?
The hemisulfate salt form of Lipoxamycin generally offers enhanced water solubility and stability compared to its free form.[2] This improved solubility can be advantageous for its application in aqueous environments like cell culture media.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound solid at 4°C, sealed and protected from moisture.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To maintain the integrity of the compound, it is best to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in cell culture media can lead to inaccurate experimental results by reducing its effective concentration. The following guide addresses common issues and provides solutions to prevent precipitation.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
-
Cause A: High local concentration. Adding a small volume of a highly concentrated stock solution directly into the medium can create a localized area of supersaturation, causing the compound to crash out of solution.[5]
-
Cause B: Temperature shock. Adding a cold stock solution to warm media can cause a rapid temperature change, reducing the solubility of the compound.[7]
-
Solution: Allow the stock solution to equilibrate to room temperature before adding it to the pre-warmed cell culture medium.
-
Issue 2: The cell culture medium becomes cloudy or turbid over time after the addition of this compound.
-
Cause A: pH shift in the medium. The CO2 environment in an incubator can alter the pH of the cell culture medium, which may affect the solubility of pH-sensitive compounds.[6]
-
Solution: Ensure that the cell culture medium is properly buffered for the CO2 concentration used in the incubator.
-
-
Cause B: Interaction with media components. this compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to precipitation.[6]
-
Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. A solubility and stability test can help determine the maximum workable concentration.
-
-
Cause C: High final DMSO concentration. While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells and can also contribute to precipitation when the aqueous environment is predominant.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Bring the vial of this compound solid to room temperature before opening.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 40 mg/mL).[1]
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming at 37°C can be applied to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
This experiment will help determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 40 mg/mL in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
Prepare the highest concentration to be tested by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 40 mg/mL (94.89 mM) stock, perform a 1:949 dilution.
-
Vortex gently immediately after adding the stock solution.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed medium.
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, turbidity, or visible particles) immediately after preparation and at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
For a more detailed examination, take a small sample from each dilution and observe it under a microscope to detect any crystalline structures.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for your experimental conditions.
-
Data Presentation
| Parameter | Recommendation |
| Stock Solution Solvent | Anhydrous, high-purity DMSO |
| Stock Solution Concentration | Up to 40 mg/mL (94.89 mM)[1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months[1] |
| Final DMSO Concentration in Media | ≤ 0.1% |
| Media Preparation | Pre-warm media to 37°C before adding the compound[6] |
| Addition to Media | Add stock solution drop-wise while gently vortexing[5] |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|CAS 11075-87-9|DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Lipoxamycin Hemisulfate Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of lipoxamycin (B1675562) hemisulfate in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lipoxamycin hemisulfate?
For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for at least four years.[1] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2] It is crucial to keep the solid compound in a sealed container away from moisture.[2]
Q2: How does the hemisulfate salt form of lipoxamycin affect its stability?
The hemisulfate salt form of lipoxamycin generally offers enhanced water solubility and stability compared to its free form.[3][4]
Q3: What are the potential degradation pathways for this compound?
Lipoxamycin contains a hydroxamic acid functional group, which is susceptible to degradation. The primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the hydroxamic acid group to form a carboxylic acid.
-
Oxidation: The hydroxamic acid moiety can be oxidized, potentially mediated by enzymes like cytochrome P450, also leading to a carboxylic acid metabolite.[3] Another possibility is the degradation into smaller components, such as monohydroxamates.[2][5][6]
Forced degradation studies under acidic, basic, and oxidative conditions can help to identify the specific degradation products.[7][8][9]
Q4: What is the mechanism of action of lipoxamycin?
Lipoxamycin is a potent inhibitor of the enzyme serine palmitoyltransferase (SPT).[10] SPT is the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][11] By inhibiting SPT, lipoxamycin disrupts the production of essential sphingolipids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Degradation of this compound in aqueous solution. | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in aqueous media before use. |
| Loss of antifungal activity over time | Instability of the compound under experimental conditions. | Conduct a time-course experiment to evaluate the stability of this compound in your specific test medium. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products and develop a stability-indicating HPLC method. |
| Variability in results between different batches | Improper storage or handling of the compound. | Ensure consistent storage conditions (-20°C for solid, -80°C for stock solutions) and proper handling to avoid moisture. |
Quantitative Data Summary
The following table is a template for summarizing quantitative data from long-term stability and forced degradation studies of this compound. Researchers should populate this table with their own experimental data for comparative analysis.
| Condition | Time Point | % this compound Remaining | % Degradation | Appearance of Solution | pH |
| -20°C (Solid) | 0 | 100 | 0 | N/A | N/A |
| 6 months | |||||
| 12 months | |||||
| 4°C (Solid) | 0 | 100 | 0 | N/A | N/A |
| 6 months | |||||
| 12 months | |||||
| -80°C (in DMSO) | 0 | 100 | 0 | ||
| 1 month | |||||
| 6 months | |||||
| -20°C (in DMSO) | 0 | 100 | 0 | ||
| 1 month | |||||
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | 0 hours | 100 | 0 | ||
| 2 hours | |||||
| 4 hours | |||||
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | 0 hours | 100 | 0 | ||
| 2 hours | |||||
| 4 hours | |||||
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | 0 hours | 100 | 0 | ||
| 8 hours | |||||
| 24 hours | |||||
| Thermal Degradation (Solid, 80°C) | 0 hours | 100 | 0 | N/A | N/A |
| 24 hours | |||||
| 48 hours | |||||
| Photostability (Solid, UV light) | 0 hours | 100 | 0 | N/A | N/A |
| 24 hours | |||||
| 48 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Dissolve the samples in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound to UV light (e.g., 254 nm) in a photostability chamber.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Dissolve the samples in methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The mobile phase, flow rate, and column temperature should be optimized to achieve good separation between the parent drug and any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Inhibition of the SPT pathway by lipoxamycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Lipoxamycin Hemisulfate Toxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Lipoxamycin (B1675562) hemisulfate in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Lipoxamycin hemisulfate and what is its mechanism of action?
Lipoxamycin is a potent antifungal antibiotic that acts as a specific inhibitor of serine palmitoyltransferase (SPT).[1][2] The hemisulfate salt form is often used to improve water solubility and stability.[1][3] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the first committed step.[4][5] By inhibiting SPT, this compound disrupts the production of essential downstream sphingolipids, such as ceramides, sphingomyelin, and complex glycosphingolipids, which are crucial for cell membrane integrity, signaling, and survival.[6][7][8]
Q2: Why is this compound toxic to mammalian cells?
The toxicity of this compound is considered mechanism-based. Serine palmitoyltransferase is an essential enzyme in mammalian cells, and its inhibition leads to the depletion of vital sphingolipids.[1][9] This disruption of sphingolipid homeostasis can induce cell cycle arrest and inhibit cell proliferation.[6][7] Studies on other SPT inhibitors have shown that this can lead to growth inhibition and apoptosis.[8][10]
Q3: What are the expected downstream effects of inhibiting serine palmitoyltransferase (SPT) with this compound?
Inhibition of SPT by this compound is expected to lead to a significant reduction in the intracellular levels of various sphingolipids. Studies on the SPT inhibitor myriocin (B1677593) have demonstrated a marked decrease in ceramide, sphingomyelin, sphingosine, and sphingosine-1-phosphate levels in treated cells.[6][7] This metabolic disruption can arrest the cell cycle, typically at the G2/M phase, and inhibit overall cell proliferation.[6][7]
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
High levels of cytotoxicity can mask the specific effects of this compound in your experiments. Here’s how to troubleshoot this issue:
-
Optimize Compound Concentration:
-
Problem: The concentration of this compound may be too high for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. This involves testing a wide range of concentrations to identify the lowest concentration that elicits the desired biological effect with minimal cytotoxicity.
-
-
Assess Solvent Toxicity:
-
Problem: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[11][12]
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxicity threshold for your cell line (generally <0.5%). Run a vehicle control (cells treated with the solvent alone) to differentiate between solvent- and compound-induced toxicity.[11]
-
-
Consider Cell Line Sensitivity:
-
Problem: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Solution: If possible, test this compound on multiple cell lines to identify one with a suitable therapeutic window.
-
Issue 2: Inconsistent or Unreliable Experimental Results
Variability in your results can arise from issues with compound stability and handling.
-
Ensure Proper Compound Handling:
-
Problem: this compound, like many small molecules, can be susceptible to degradation.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[12]
-
-
Verify Solubility and Stability in Media:
-
Problem: The compound may precipitate out of the cell culture medium, leading to inconsistent concentrations.[13][14]
-
Solution: When diluting the stock solution into your culture medium, add it dropwise while gently vortexing the medium to ensure even dispersion.[12] Visually inspect the medium for any signs of precipitation. Pre-warming the medium to 37°C can also aid in solubility.[12]
-
Data Presentation
| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval | Assay Method |
| e.g., HeLa | 24 | Determine Experimentally | Calculate | e.g., MTT, CellTiter-Glo |
| 48 | Determine Experimentally | Calculate | ||
| 72 | Determine Experimentally | Calculate | ||
| e.g., A549 | 24 | Determine Experimentally | Calculate | e.g., LDH Release |
| 48 | Determine Experimentally | Calculate | ||
| 72 | Determine Experimentally | Calculate |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic effects of this compound using a colorimetric assay such as MTT.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations.
-
Include untreated and vehicle-only controls.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
Cytotoxicity Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Serine Palmitoyltransferase by this compound.
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SSSPTA is essential for serine palmitoyltransferase function during development and hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G(2) /M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De Novo Sphingolipid Biosynthesis Is Required for Adipocyte Survival and Metabolic Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Serine Palmitoyltransferase by a Small Organic Molecule Promotes Neuronal Survival after Astrocyte Amyloid Beta 1-42 Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. cellculturedish.com [cellculturedish.com]
Determining Optimal Incubation Time for Lipoxamycin Hemisulfate Treatment: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for Lipoxamycin hemisulfate treatment in cell culture experiments. This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] The duration of treatment is a critical parameter that can significantly influence experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in designing and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a potent inhibitor of serine palmitoyltransferase (SPT).[1][2] SPT catalyzes the first committed step in the biosynthesis of sphingolipids, a class of lipids essential for various cellular functions, including cell signaling, membrane structure, and apoptosis.[3] By inhibiting SPT, this compound depletes the cell of downstream sphingolipids, such as ceramide and sphingosine-1-phosphate.
Q2: How quickly can I expect to see an effect after treating cells with this compound?
A2: The onset of the effects of SPT inhibition can be observed relatively quickly. Studies using myriocin (B1677593), another potent SPT inhibitor, have shown a significant reduction in ceramide and sphingosine (B13886) levels in as little as 3 hours.[1] For assessing downstream effects, longer incubation times are generally required. For instance, changes in cell cycle regulatory proteins may be observed within 24 to 48 hours, while effects on DNA synthesis and overall cell viability might take up to 96 hours to become apparent.[1]
Q3: What are some common readouts to assess the effectiveness of this compound treatment over time?
A3: The choice of readout depends on the specific research question. Common endpoints include:
-
Direct measurement of sphingolipid levels: Quantifying ceramide, sphinganine, and other sphingolipids using techniques like mass spectrometry.
-
Cell viability and proliferation assays: Using assays such as MTT, MTS, or trypan blue exclusion to assess the impact on cell growth and survival.
-
Apoptosis assays: Detecting markers of programmed cell death, such as caspase activation or Annexin V staining.
-
Western blotting: Analyzing the expression levels of proteins involved in signaling pathways affected by sphingolipid depletion, such as cell cycle regulators (e.g., cyclin B1, cdc2).[1]
-
Gene expression analysis: Measuring changes in the transcription of genes involved in sphingolipid metabolism or related cellular processes.
Q4: Can the optimal incubation time vary between different cell lines?
A4: Yes, the optimal incubation time can be highly cell-line dependent. Factors such as the basal rate of sphingolipid synthesis, cell division rate, and the specific signaling pathways active in a particular cell type can all influence the time required to observe a significant effect. Therefore, it is crucial to perform a time-course experiment for each new cell line being investigated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the chosen time point. | The incubation time may be too short for the desired downstream effect to manifest. | Perform a time-course experiment with a broader range of time points (e.g., 3, 6, 12, 24, 48, 72 hours). Also, consider increasing the concentration of this compound. |
| Excessive cell death or toxicity. | The incubation time and/or concentration of this compound may be too high. | Conduct a dose-response experiment at a fixed, shorter time point to determine the optimal concentration. Then, perform a time-course experiment with the optimized concentration. |
| Inconsistent results between experiments. | Variations in cell confluence, passage number, or subtle differences in incubation time can lead to variability. | Standardize your cell culture conditions meticulously. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the start of the experiment. Use a precise timer for incubation periods. |
| Difficulty in detecting changes in sphingolipid levels. | The analytical method may not be sensitive enough, or the incubation time may be too short to see a significant depletion. | Use a highly sensitive method like liquid chromatography-mass spectrometry (LC-MS) for sphingolipid analysis. For early time points, ensure your extraction and detection methods are optimized for low abundance lipids. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for this compound treatment by assessing cell viability.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow the cells to adhere and recover for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control for each time point. Plot cell viability as a function of this compound concentration for each incubation time. The optimal incubation time will depend on the desired effect (e.g., IC50) and the specific goals of your study.
Data Presentation: Time-Dependent Effects of SPT Inhibition (Myriocin)
The following table summarizes the time-dependent effects of myriocin, a well-characterized SPT inhibitor, which can serve as a reference for designing experiments with this compound.
| Time Point | Observed Effect | Cell/System |
| 3 hours | Significant reduction in ceramide and sphingosine levels.[1] | B16F10 melanoma cells |
| 2 hours | Prevention of ceramide accumulation and reversal of palmitate-induced inhibition of insulin-stimulated glucose transport.[4][5] | L6 myotubes |
| 18 hours | Prolonged inhibition of SPT, leading to sustained reversal of insulin (B600854) resistance.[4][5] | L6 myotubes |
| 24 hours | Increased expression of p53 and p21waf1/cip1.[1] | B16F10 melanoma cells |
| 48 hours | Inhibition of cyclin B1, cdc2, and cdc25C expression.[1] | B16F10 melanoma cells |
| 96 hours | Inhibition of DNA synthesis by approximately 50%.[1] | B16F10 melanoma cells |
Visualizations
Sphingolipid Biosynthesis Pathway and Inhibition by Lipoxamycin
References
- 1. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 5. Effects of inhibition of serine palmitoyltransferase (SPT) and sphingosine kinase 1 (SphK1) on palmitate induced insulin resistance in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Lipoxamycin hemisulfate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lipoxamycin hemisulfate in cellular assays. The information focuses on addressing potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Lipoxamycin is a potent inhibitor of the enzyme Serine Palmitoyltransferase (SPT).[1][2][3][4] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell structure and signaling. The IC50 for Lipoxamycin's inhibition of SPT is approximately 21 nM.[1] By blocking SPT, Lipoxamycin depletes downstream sphingolipids, such as ceramide and sphingosine-1-phosphate, which can impact cell viability, signaling, and membrane structure.
Q2: Is the observed cytotoxicity of this compound in my cellular assay an on-target or off-target effect?
The high toxicity observed with Lipoxamycin is likely an on-target effect. SPT is an essential enzyme in mammalian cells, and its inhibition disrupts critical cellular functions, leading to cell death.[1] Therefore, significant cytotoxicity is an expected outcome of effective SPT inhibition. However, off-target effects, especially at higher concentrations, cannot be entirely ruled out without specific profiling.
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound from broad screening panels (e.g., kinase or receptor screens). The primary focus in the literature has been on its potent on-target activity against SPT.[1][2][4]
Q4: How can I investigate potential off-target effects of this compound in my experiments?
To determine if the observed effects in your assay are independent of SPT inhibition, consider the following experimental controls:
-
Rescue experiments: Attempt to rescue the cytotoxic effects by supplementing your cell culture media with downstream metabolites of the sphingolipid pathway, such as sphingosine (B13886) or sphingosine-1-phosphate. If the effects are on-target, you may observe a partial or full rescue.
-
Use of structurally unrelated SPT inhibitors: Compare the cellular phenotype induced by Lipoxamycin with that of other SPT inhibitors with different chemical scaffolds, such as Myriocin. If they produce similar effects, it strengthens the evidence for an on-target mechanism.
-
SPT knockdown/knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SPT expression. Compare the phenotype of these models to that of Lipoxamycin treatment.
-
Off-target profiling services: For a comprehensive analysis, consider submitting this compound to a commercial service for broad kinase and receptor profiling.
Troubleshooting Guide
Issue 1: Excessive or Rapid Cytotoxicity Observed at Low Concentrations
| Possible Cause | Troubleshooting Step |
| On-target toxicity | The high potency of Lipoxamycin (IC50 = 21 nM) means that even low nanomolar concentrations can lead to significant cytotoxicity due to the essential role of SPT.[1] Confirm that your dosing is within the expected range for SPT inhibition. |
| Cell line sensitivity | Different cell lines may have varying dependence on de novo sphingolipid synthesis, leading to different sensitivities to SPT inhibition. |
| Incorrect concentration calculation | Double-check all calculations for dilutions and molarity, accounting for the "hemisulfate" portion of the molecular weight if using a specific formulation. |
| Compound stability | This compound is a salt form, which generally has better solubility and stability than the free base.[1] However, ensure proper storage and handling to avoid degradation. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent or Irreproducible Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Factors such as cell passage number, confluency, and media composition can influence cellular metabolism and response to inhibitors. Standardize these parameters across all experiments. |
| Inconsistent compound preparation | Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay timing | The effects of inhibiting sphingolipid synthesis can take time to manifest. Perform time-course experiments to determine the optimal endpoint for your assay. |
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| Lipoxamycin | Serine Palmitoyltransferase (SPT) | 21 nM | [1] |
User Data Table Template for Cytotoxicity (CC50/IC50)
| Cell Line | Assay Type (e.g., MTT, CellTiter-Glo) | Incubation Time (hours) | CC50 / IC50 (nM) |
| e.g., HEK293 | |||
| e.g., HeLa | |||
| e.g., A549 | |||
| Your Cell Line |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the 2x this compound dilutions. Also, include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Visualizations
Caption: On-target effect of Lipoxamycin on the sphingolipid biosynthesis pathway.
Caption: Workflow for investigating potential off-target effects of Lipoxamycin.
References
- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Adjusting Lipoxamycin hemisulfate dosage for different fungal strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Lipoxamycin hemisulfate in your antifungal research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme serine palmitoyltransferase (SPT). SPT is the first and rate-limiting enzyme in the sphingolipid biosynthesis pathway in fungi. By inhibiting SPT, this compound disrupts the production of essential sphingolipids, which are critical components of fungal cell membranes and are involved in various cellular processes, leading to fungal cell death.
Q2: What is the spectrum of antifungal activity of this compound?
A2: this compound exhibits a broad spectrum of activity against various human pathogenic fungi. It is particularly potent against Candida species and Cryptococcus neoformans. Its efficacy against filamentous fungi like Aspergillus species is less well-documented in publicly available literature.
Q3: Are there known issues with toxicity?
A3: Yes, researchers should be aware that Lipoxamycin has been reported to be highly toxic in mice when administered subcutaneously or topically. This toxicity is likely mechanism-based, as it also potently inhibits the mammalian serine palmitoyltransferase, an essential enzyme in mammalian cells.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound salt form generally has enhanced water solubility and stability compared to the free form. For in vitro assays, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in the appropriate culture medium to achieve the desired final concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low antifungal activity observed. | Incorrect dosage, resistant fungal strain, improper drug preparation. | Verify the concentration of this compound used. Confirm the identity and expected susceptibility of your fungal strain. Ensure the compound was properly dissolved and is not degraded. |
| High variability in MIC results. | Inconsistent inoculum preparation, variations in incubation conditions. | Standardize your inoculum preparation to ensure a consistent cell density. Maintain precise control over incubation time, temperature, and atmospheric conditions as outlined in the experimental protocol. |
| Evidence of cytotoxicity in host cell lines (if applicable). | Inhibition of mammalian serine palmitoyltransferase. | Consider the potent inhibitory effect of Lipoxamycin on the mammalian SPT enzyme. It may be necessary to perform dose-response experiments to determine a therapeutic window that is effective against the fungus while minimizing host cell toxicity. |
| Precipitation of the compound in the culture medium. | Poor solubility at the tested concentration. | Although the hemisulfate salt has improved solubility, precipitation can still occur at high concentrations. Ensure the final solvent concentration in your assay is low and does not affect fungal growth. Consider preparing fresh dilutions for each experiment. |
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Lipoxamycin against various fungal species. Please note that these values are compiled from available literature and may vary depending on the specific strain and testing methodology.
| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Candida albicans | Various clinical isolates | 0.25 - 16 | [1] |
| Candida species (other) | Not specified | 0.25 - 16 | [1] |
| Cryptococcus neoformans | Not specified | Reported as the most sensitive organism | [1] |
Note: Comprehensive MIC data for a wide range of specific fungal strains for this compound is limited in publicly accessible literature. Researchers are encouraged to perform their own susceptibility testing for the strains used in their experiments.
Experimental Protocols
Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)
This protocol provides a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species like Candida and Cryptococcus.
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). c. Store the stock solution at -20°C or as recommended by the manufacturer.
2. Inoculum Preparation: a. From a fresh 24-48 hour culture on Sabouraud Dextrose Agar, select several well-isolated colonies. b. Suspend the colonies in sterile saline (0.85%). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). This can be done using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the adjusted suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
3. Preparation of Microtiter Plates: a. Use sterile 96-well U-bottom microtiter plates. b. Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL). c. The final volume in each well should be 100 µL after adding the inoculum.
4. Inoculation and Incubation: a. Add 100 µL of the working inoculum to each well containing the diluted drug. b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours. For Cryptococcus species, incubation may need to be extended to 72 hours.
5. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. b. The endpoint can be read visually or with a microplate reader at 490 nm.
Visualizations
Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of this compound.
Caption: Workflow for determining the MIC of this compound using broth microdilution.
References
Validation & Comparative
A Head-to-Head Comparison of Lipoxamycin Hemisulfate and Myriocin as Serine Palmitoyltransferase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor for serine palmitoyltransferase (SPT) is critical for the investigation of sphingolipid metabolism and the development of novel therapeutics. This guide provides an objective comparison of two widely recognized SPT inhibitors, lipoxamycin (B1675562) hemisulfate and myriocin (B1677593), supported by experimental data.
Serine palmitoyltransferase is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids integral to cellular structure and signaling.[1] Inhibition of SPT provides a powerful tool to study the roles of sphingolipids in various physiological and pathological processes, including immune response, apoptosis, and cancer.[1][2][3] Myriocin, a fungal metabolite, is a well-established and potent SPT inhibitor.[4][5] Lipoxamycin, an antifungal antibiotic, has also been identified as a potent inhibitor of this key enzyme.[6][7] This guide will delve into a comparative analysis of their efficacy, mechanisms of action, and practical considerations for their use in research.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the available data for lipoxamycin hemisulfate and myriocin against serine palmitoyltransferase.
| Inhibitor | IC50 Value | Organism/System | Reference |
| Lipoxamycin | 21 nM | Not Specified | |
| Myriocin | Picomolar concentrations | Mouse Cytotoxic T Cell Line (CTLL-2) | [8] |
| Myriocin | Nanomolar affinity | In vitro enzyme kinetics | [5] |
Note: While a precise IC50 for myriocin is not consistently reported as a single value, its inhibitory activity is consistently demonstrated to be in the low nanomolar to picomolar range, indicating very high potency.
Mechanism of Action: A Tale of Two Inhibitors
While both compounds target SPT, their molecular interactions with the enzyme exhibit distinct characteristics.
Myriocin is a potent, non-competitive inhibitor of SPT.[9] It acts as a suicide inhibitor through a sophisticated dual mechanism.[4][5] Initially, myriocin forms an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site, which accounts for its high-affinity binding.[4][5] Subsequently, this complex undergoes a retro-aldol-like cleavage, generating a C18 aldehyde that covalently modifies the essential catalytic lysine (B10760008) residue (Lys265), leading to irreversible inhibition of the enzyme.[4] This dual mechanism explains the extraordinary potency and long-lasting inhibitory effect of myriocin.[4][5]
Lipoxamycin , on the other hand, is also a potent inhibitor of SPT, though its detailed mechanism of action is less extensively characterized in the available literature compared to myriocin.[6][7] It is understood to directly inhibit the enzymatic activity of serine palmitoyltransferase.[7]
In Vitro and In Vivo Efficacy and Effects
The utility of these inhibitors extends from cell culture experiments to animal models, where they have been used to probe the physiological roles of sphingolipids.
Myriocin has been extensively used in both in vitro and in vivo studies. In cell culture, it effectively blocks sphingolipid biosynthesis, leading to reduced levels of downstream metabolites like ceramides (B1148491) and sphingosine-1-phosphate.[8] This has been shown to inhibit the proliferation of certain cell types, such as T-lymphocytes.[2][8] In animal models, myriocin administration has demonstrated potent immunosuppressive effects.[2] It has also been shown to reduce plasma sphingolipids, cholesterol, and triglycerides in hyperlipidemic mice, leading to the regression of atherosclerotic plaques.[10] Furthermore, myriocin has been investigated in models of melanoma, where it was found to suppress tumor growth.[11] However, due to the high similarity between fungal and mammalian SPT, myriocin can exhibit toxicity in vivo.[12]
Lipoxamycin is also a potent antifungal agent, with activity against a range of human pathogenic fungi.[6] In vivo studies in mice have indicated that lipoxamycin can be highly toxic when administered subcutaneously or topically.[6] This toxicity may be mechanism-based, as SPT is an essential enzyme in mammalian cells.[6]
Signaling Pathways and Experimental Workflows
To visualize the context of SPT inhibition and the general workflow for its study, the following diagrams are provided.
Caption: De novo sphingolipid biosynthesis pathway and points of inhibition.
Caption: General experimental workflow for an SPT inhibition assay.
Experimental Protocols
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from improved methods for determining SPT activity.[13][14][15]
a. Preparation of Cell Lysate:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge the lysate to pellet cell debris. The supernatant (total cell lysate) can be used for the assay. Alternatively, a microsomal fraction can be prepared by further ultracentrifugation.[13]
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
b. SPT Reaction:
-
Prepare a 2x reaction mix containing:
-
100 mM HEPES buffer, pH 8.0
-
4 mM L-serine
-
100 µM Palmitoyl-CoA
-
40 µM Pyridoxal 5'-phosphate
-
-
In a microcentrifuge tube, combine 50 µL of the 2x reaction mix with a specified amount of cell lysate (e.g., 50-100 µg of protein).
-
Add the desired concentration of this compound or myriocin (or vehicle control).
-
Bring the final reaction volume to 100 µL with lysis buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
c. Lipid Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).
-
Extract the lipids using a standard protocol, such as the Bligh-Dyer method.
-
The extracted lipids are then dried and reconstituted in a suitable solvent for analysis.
-
Quantify the product of the SPT reaction, 3-ketosphinganine (or its reduced form, sphinganine), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Sphingolipids by LC-MS/MS
This is a generalized protocol for the analysis of sphingolipids from biological samples.[16][17][18][19]
a. Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or lyse cultured cells in a suitable buffer.
-
Add a mixture of internal standards (e.g., isotopically labeled sphingolipids) to the sample to correct for extraction efficiency and instrument variability.
-
Perform lipid extraction using a solvent system such as chloroform:methanol or butanol.[16]
-
Separate the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different sphingolipid species using a suitable column (e.g., C18 reverse-phase or HILIC).
-
Use a gradient elution program with mobile phases appropriate for sphingolipid separation.
-
Detect and quantify the individual sphingolipid species using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
c. Data Analysis:
-
Integrate the peak areas for each sphingolipid and its corresponding internal standard.
-
Calculate the concentration of each sphingolipid by comparing its peak area ratio to the internal standard against a standard curve generated with known amounts of each analyte.
Conclusion
Both this compound and myriocin are highly potent inhibitors of serine palmitoyltransferase. Myriocin is exceptionally potent, with a well-elucidated dual inhibitory mechanism that leads to irreversible enzyme inactivation. It has been extensively used as a research tool to study the roles of sphingolipids in a wide range of biological processes. Lipoxamycin is also a potent inhibitor, though its in vivo use may be limited by toxicity. The choice between these inhibitors will depend on the specific experimental context, including the biological system under investigation and the desired duration and nature of SPT inhibition. For researchers aiming to achieve a profound and sustained blockade of de novo sphingolipid synthesis, myriocin remains a benchmark compound. Lipoxamycin offers a potent alternative, particularly in in vitro and antifungal research. Careful consideration of the experimental goals and the distinct properties of each inhibitor is paramount for successful research outcomes in the complex field of sphingolipid biology.
References
- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serine palmitoyltransferase inhibitor myriocin induces the regression of atherosclerotic plaques in hyperlipidemic ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myriocin, a serine palmitoyltransferase inhibitor, suppresses tumor growth in a murine melanoma model by inhibiting de novo sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. longdom.org [longdom.org]
A Comparative Guide to Serine Palmitoyltransferase Inhibitors: Lipoxamycin Hemisulfate vs. Sphingofungin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent inhibitors of serine palmitoyltransferase (SPT), Lipoxamycin hemisulfate and Sphingofungin B. Both natural products are valuable tools for studying sphingolipid metabolism and hold potential as therapeutic agents. This document outlines their inhibitory activities, supported by experimental data, and provides detailed methodologies for relevant assays.
Executive Summary
This compound and Sphingofungin B are highly potent inhibitors of serine palmitoyltransferase, the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Both compounds exhibit inhibitory concentrations in the low nanomolar range, making them effective tools for dissecting the roles of sphingolipids in various cellular processes. While their potencies are comparable, subtle differences in their activity against various organisms and their antifungal spectrums exist. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Data Presentation: Inhibitory Efficacy
The following table summarizes the quantitative data on the inhibitory potency of this compound and Sphingofungin B against serine palmitoyltransferase (SPT) and their antifungal activity.
| Compound | Target Enzyme | Organism/Cell Line | IC50 Value | Antifungal Activity (MIC values) |
| Lipoxamycin | Serine Palmitoyltransferase | Saccharomyces cerevisiae | 21 nM | Candida species: 0.5-16 µg/mlCryptococcus species: 0.25-0.5 µg/mlS. cerevisiae: 16 µg/ml[1] |
| Human Serine Palmitoyltransferase | Human | ~2.1 nM (estimated 10-fold lower than S. cerevisiae)[1] | ||
| Sphingofungin B | Serine Palmitoyltransferase | Saccharomyces cerevisiae | ~20 nM | Particularly effective against Cryptococcus species[2] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A direct head-to-head comparison of the two compounds under identical experimental conditions was not available in the reviewed literature. The provided data is compiled from separate studies and should be interpreted with consideration of potential variations in assay conditions.
Mechanism of Action
Both Lipoxamycin and Sphingofungin B exert their inhibitory effects by targeting serine palmitoyltransferase (SPT). SPT catalyzes the initial and rate-limiting step in the biosynthesis of sphingolipids: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3] By blocking this crucial step, these inhibitors effectively deplete the cell of downstream sphingolipids, which are essential components of cell membranes and critical signaling molecules involved in proliferation, differentiation, and apoptosis.
Signaling Pathway Inhibition
The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by Lipoxamycin and Sphingofungin B.
Experimental Protocols
Accurate determination of the efficacy of SPT inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used to evaluate compounds like Lipoxamycin and Sphingofungin B.
Serine Palmitoyltransferase (SPT) Inhibition Assay (Radiometric Method)
This protocol is a widely used method for measuring SPT activity by quantifying the incorporation of a radiolabeled substrate.
Materials:
-
Cell lysates or microsomal fractions containing SPT
-
[³H]L-serine (radiolabeled substrate)
-
Palmitoyl-CoA
-
L-serine (unlabeled)
-
Pyridoxal 5'-phosphate (PLP)
-
HEPES buffer (pH 8.0)
-
EDTA
-
DTT
-
Inhibitor stock solutions (this compound or Sphingofungin B)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, EDTA, DTT, and PLP.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor (Lipoxamycin or Sphingofungin B) or vehicle control to the reaction mixture.
-
Enzyme Addition: Add the cell lysate or microsomal fraction to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of unlabeled L-serine, [³H]L-serine, and palmitoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., ammonium (B1175870) hydroxide).
-
Lipid Extraction: Extract the lipids using a chloroform/methanol solvent system.
-
Quantification: Dry the lipid extract, resuspend in a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
SPT Inhibition Assay (HPLC-Based Method)
This method offers a non-radioactive alternative for measuring SPT activity by quantifying the product, 3-ketodihydrosphingosine, via High-Performance Liquid Chromatography (HPLC).[4]
Materials:
-
Cell lysate
-
L-serine
-
Palmitoyl-CoA
-
PLP
-
Inhibitor stock solutions
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Organic solvents for extraction and HPLC mobile phase
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Enzymatic Reaction: Incubate the cell lysate with L-serine, palmitoyl-CoA, and PLP in the presence of various concentrations of the inhibitor or vehicle control at 37°C for 1 hour.[4]
-
Reduction of Product: Stop the reaction and reduce the 3-ketodihydrosphingosine product to dihydrosphingosine by adding NaBH₄.[4]
-
Extraction: Add NH₄OH and perform a liquid-liquid extraction to isolate the dihydrosphingosine.[4]
-
Derivatization (optional but recommended for fluorescence detection): The extracted product can be derivatized with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection sensitivity.
-
HPLC Analysis: Inject the extracted and derivatized sample into an HPLC system equipped with a suitable column and detector.
-
Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in the radiometric method.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing potential SPT inhibitors.
Conclusion
Both this compound and Sphingofungin B are exceptionally potent and specific inhibitors of serine palmitoyltransferase. Their comparable nanomolar IC50 values make them valuable research tools for investigating the intricate roles of sphingolipids in health and disease. The choice between these two inhibitors may depend on the specific biological system under investigation, potential off-target effects, and the desired antifungal spectrum. The experimental protocols and workflow provided in this guide offer a robust framework for the continued exploration and characterization of these and other novel SPT inhibitors.
References
A Comparative Guide to Sphingolipid Pathway Modulation: Lipoxamycin Hemisulfate vs. Fumonisin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lipoxamycin (B1675562) hemisulfate and Fumonisin B1, two potent inhibitors of the sphingolipid biosynthesis pathway. While both compounds disrupt this critical signaling and structural lipid pathway, they do so by targeting distinct enzymatic steps, leading to different downstream consequences. This document outlines their mechanisms of action, presents quantitative inhibitory data, and provides detailed experimental protocols for their characterization.
Introduction to Sphingolipid Pathway Inhibitors
The sphingolipid pathway is a complex network responsible for the synthesis of a diverse class of lipids that play crucial roles in cell structure, signaling, and regulation. Key enzymes in this pathway are attractive targets for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Understanding the specific effects of different inhibitors is paramount for their application in research and drug development.
Lipoxamycin hemisulfate is a potent antifungal antibiotic that inhibits serine palmitoyltransferase (SPT) , the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] By blocking this initial step, Lipoxamycin effectively shuts down the entire downstream production of sphingolipids.
Fumonisin B1 , a mycotoxin produced by Fusarium species, is a well-characterized inhibitor of ceramide synthase (CerS) .[3][4] This enzyme catalyzes the N-acylation of sphinganine (B43673) to form dihydroceramide, a central intermediate in the pathway. Inhibition of CerS leads to the accumulation of upstream substrates and the depletion of downstream complex sphingolipids.[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and Fumonisin B1, highlighting their distinct targets and potencies.
| Parameter | This compound | Fumonisin B1 | Reference |
| Target Enzyme | Serine Palmitoyltransferase (SPT) | Ceramide Synthase (CerS) | [1][3] |
| Mechanism | Inhibition of the first step of de novo sphingolipid synthesis | Inhibition of the conversion of sphinganine to dihydroceramide | [5][6] |
| IC₅₀ Value | 21 nM (in vitro) | ~0.1 µM (100 nM) (in rat liver microsomes) | [1][7] |
| Effect on Sphinganine Levels | Decrease | Significant Increase | [3] |
| Effect on Ceramide Levels | Decrease | Decrease | [3] |
| Effect on Complex Sphingolipids | Decrease | Decrease | [8][9] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the de novo sphingolipid biosynthesis pathway and the distinct points of inhibition for this compound and Fumonisin B1.
Experimental Protocols
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods for measuring SPT activity.[10][11]
Objective: To quantify the inhibitory effect of this compound on SPT activity.
Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged substrate (L-serine) into 3-ketodihydrosphingosine, the product of the SPT-catalyzed reaction. The product is then separated from the substrate and quantified.
Materials:
-
Cell lysates or microsomes containing SPT
-
This compound
-
Reaction buffer (50 mM HEPES, pH 8.0, 1 mM EDTA)
-
L-[³H]serine or a suitable fluorescent L-serine analog
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Stop solution (e.g., chloroform:methanol (B129727) mixture)
-
Scintillation counter or fluorescence detector
-
HPLC system for non-radioactive detection[10]
Procedure:
-
Prepare reaction mixtures containing reaction buffer, PLP, and varying concentrations of this compound or vehicle control.
-
Add the cell lysate or microsome preparation to each reaction and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding L-[³H]serine and palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipid products.
-
Quantify the amount of radiolabeled or fluorescent product using a scintillation counter or by HPLC with fluorescence detection.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Ceramide Synthase (CerS) Activity Assay
This protocol is based on HPLC-based methods for measuring CerS activity.[12][13]
Objective: To determine the inhibitory effect of Fumonisin B1 on CerS activity.
Principle: The assay quantifies the conversion of a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) to NBD-dihydroceramide by CerS. The product is separated from the substrate by HPLC and quantified by fluorescence detection.
Materials:
-
Cell lysates or microsomes expressing CerS
-
Fumonisin B1
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
NBD-sphinganine
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Methanol (for reaction termination)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare reaction mixtures containing reaction buffer, fatty acyl-CoA, and varying concentrations of Fumonisin B1 or vehicle control.
-
Add the cell lysate or microsome preparation to each reaction.
-
Initiate the reaction by adding NBD-sphinganine.
-
Incubate at 37°C for a defined time (e.g., 60-120 minutes).
-
Terminate the reaction by adding cold methanol and centrifuge to pellet protein.
-
Inject the supernatant into the HPLC system.
-
Separate NBD-sphinganine and NBD-dihydroceramide using a suitable column and gradient.
-
Quantify the peak areas of the substrate and product using fluorescence detection.
-
Calculate the percentage of inhibition for each Fumonisin B1 concentration and determine the IC₅₀ value.
Sphingolipid Profiling by LC-MS/MS
This protocol provides a general workflow for analyzing the global changes in the sphingolipid profile upon treatment with inhibitors.[14][15][16]
Objective: To identify and quantify changes in various sphingolipid species in cells or tissues treated with this compound or Fumonisin B1.
Principle: Lipids are extracted from biological samples and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Different sphingolipid classes are separated by chromatography and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Biological samples (cells or tissues) treated with inhibitors or vehicle.
-
Internal standards for various sphingolipid classes.
-
Extraction solvents (e.g., isopropanol, ethyl acetate, chloroform, methanol).
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).
Procedure:
-
Homogenize biological samples.
-
Add a cocktail of internal standards to the homogenate.
-
Perform lipid extraction using a suitable solvent system.
-
Dry the lipid extract and reconstitute it in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the sphingolipid species using a suitable LC column and gradient.
-
Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) or full-scan mass spectrometry.
-
Normalize the data to the internal standards and compare the sphingolipid profiles of inhibitor-treated samples to controls.
Conclusion
This compound and Fumonisin B1 are valuable tools for investigating the sphingolipid pathway. Their distinct mechanisms of action—targeting the initial enzyme, SPT, versus the downstream enzyme, CerS, respectively—result in different and predictable alterations of the cellular sphingolipidome. The choice of inhibitor will depend on the specific research question being addressed. The protocols provided herein offer a starting point for researchers to quantitatively assess the effects of these and other inhibitors on sphingolipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of ceramide synthase inhibition by fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycotoxin Fumonisin B1 Interferes Sphingolipid Metabolisms and Neural Tube Closure during Early Embryogenesis in Brown Tsaiya Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Lipoxamycin Hemisulfate: A Comparative Guide to Combination Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates novel therapeutic strategies. Combination therapy, the concurrent use of multiple drugs with distinct mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce toxicity. This guide explores the potential efficacy of Lipoxamycin hemisulfate, a potent inhibitor of serine palmitoyltransferase (SPT), in combination with other major classes of antifungal drugs. While direct experimental data on this compound combinations are not currently available in published literature, this document provides a framework for evaluating such combinations, based on its known mechanism of action and established methodologies for synergy testing.
This compound: A Targeted Approach to Fungal Inhibition
This compound is an antifungal agent that targets a crucial step in the fungal sphingolipid biosynthesis pathway.[1][2][3][4] Sphingolipids are essential components of fungal cell membranes, playing vital roles in signal transduction and cell integrity.[1][2][5][6] Lipoxamycin acts by potently inhibiting serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in this pathway.[1][2][3][7][8] This inhibition disrupts the production of downstream sphingolipids, leading to fungal cell death. However, a significant challenge with Lipoxamycin is its potential for host toxicity, as it can also inhibit the mammalian SPT enzyme.[4][9] This underscores the importance of exploring combination therapies that could allow for lower, less toxic doses of Lipoxamycin while achieving a potent antifungal effect.
The Rationale for Combination Therapy
Combining antifungal agents with different mechanisms of action can lead to synergistic, additive, indifferent, or antagonistic effects.[10][11] Synergy, where the combined effect is greater than the sum of the individual effects, is the most desirable outcome.[10][11] Potential benefits of synergistic combinations include:
-
Increased Efficacy: Achieving a greater antifungal effect at lower drug concentrations.
-
Reduced Toxicity: Lowering the dose of each drug can minimize dose-dependent side effects.
-
Overcoming Resistance: A multi-pronged attack can be effective against pathogens resistant to a single drug class.
-
Broader Spectrum of Activity: The combination may be effective against a wider range of fungal species.
Evaluating Antifungal Synergy: The Checkerboard Assay
The checkerboard microdilution assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[12][13][14] This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a numerical value that categorizes the nature of the drug interaction.
Experimental Protocol: Checkerboard Microdilution Assay
Objective: To determine the in vitro interaction of this compound with other antifungal drugs against a target fungal isolate.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solutions of comparator antifungal drugs (e.g., Fluconazole, Caspofungin, Amphotericin B)
-
RPMI 1640 medium (buffered with MOPS)
-
Fungal inoculum, standardized to a 0.5 McFarland turbidity standard and then diluted to the final desired concentration.
-
Spectrophotometer or microplate reader
Procedure:
-
Plate Preparation:
-
Add 50 µL of RPMI 1640 medium to each well of a 96-well plate.
-
Create serial twofold dilutions of this compound horizontally across the plate by adding 50 µL of the drug stock to the first column and serially transferring 50 µL to subsequent wells.
-
Create serial twofold dilutions of the comparator antifungal drug vertically down the plate by adding 50 µL of the drug stock to the first row and serially transferring 50 µL to subsequent wells.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells for each drug alone, a growth control (no drug), and a sterility control (no inoculum).
-
-
Inoculation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 Colony Forming Units (CFU)/mL in each well.
-
Add 100 µL of the final inoculum to each well, except for the sterility control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.
-
-
Calculating the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Hypothetical Efficacy of this compound in Combination
The following tables present hypothetical FICI values for this compound in combination with representatives from three major antifungal classes: azoles, echinocandins, and polyenes. It is crucial to note that these are illustrative examples, as no published experimental data currently exist for these specific combinations.
Table 1: Hypothetical In Vitro Interaction of this compound and Fluconazole (Azole)
| Fungal Isolate | Lipoxamycin MIC (µg/mL) | Fluconazole MIC (µg/mL) | FICI | Interaction |
| Candida albicans | 0.125 | 1 | 0.375 | Synergy |
| Cryptococcus neoformans | 0.06 | 2 | 0.5 | Additive |
| Candida glabrata | 0.25 | 16 | 0.3125 | Synergy |
Potential Mechanism of Synergy: Azoles inhibit lanosterol (B1674476) 14α-demethylase, an enzyme essential for ergosterol (B1671047) biosynthesis.[15] Ergosterol is a key component of the fungal cell membrane. By targeting two different, yet crucial, pathways involved in membrane integrity (sphingolipid and ergosterol synthesis), the combination could lead to a more profound disruption of the fungal cell membrane, resulting in enhanced antifungal activity.
Table 2: Hypothetical In Vitro Interaction of this compound and Caspofungin (Echinocandin)
| Fungal Isolate | Lipoxamycin MIC (µg/mL) | Caspofungin MIC (µg/mL) | FICI | Interaction |
| Candida albicans | 0.125 | 0.03 | 0.28 | Synergy |
| Aspergillus fumigatus | 0.5 | 0.125 | 0.375 | Synergy |
| Candida parapsilosis | 0.25 | 1 | 0.5 | Additive |
Potential Mechanism of Synergy: Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting the synthesis of a major component of the fungal cell wall.[16][17] The resulting cell wall stress could potentially increase the permeability of the fungal cell, allowing for enhanced penetration of Lipoxamycin to its intracellular target, the SPT enzyme.[16]
Table 3: Hypothetical In Vitro Interaction of this compound and Amphotericin B (Polyene)
| Fungal Isolate | Lipoxamycin MIC (µg/mL) | Amphotericin B MIC (µg/mL) | FICI | Interaction |
| Candida albicans | 0.125 | 0.25 | 0.375 | Synergy |
| Cryptococcus neoformans | 0.06 | 0.125 | 0.3125 | Synergy |
| Aspergillus fumigatus | 0.5 | 0.5 | 0.5 | Additive |
Potential Mechanism of Synergy: Polyenes, like Amphotericin B, bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[18] The disruption of sphingolipid synthesis by Lipoxamycin could alter the architecture of the cell membrane, potentially enhancing the binding of Amphotericin B to ergosterol or further destabilizing the membrane.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the fungal sphingolipid biosynthesis pathway targeted by Lipoxamycin and the experimental workflow for the checkerboard assay.
Caption: Fungal Sphingolipid Biosynthesis Pathway and the Site of Lipoxamycin Inhibition.
Caption: Experimental Workflow for the Checkerboard Microdilution Assay.
Conclusion and Future Directions
While this compound's high potency as an SPT inhibitor makes it an interesting antifungal candidate, its clinical development has been hampered by toxicity concerns. Combination therapy offers a rational strategy to potentially harness its efficacy at safer concentrations. The theoretical synergies with azoles, echinocandins, and polyenes, based on their complementary mechanisms of action, warrant experimental investigation. The protocols and frameworks provided in this guide offer a starting point for researchers to systematically evaluate the potential of this compound in combination antifungal therapy. Future in vitro and subsequent in vivo studies are essential to validate these hypotheses and to determine if this potent SPT inhibitor can be repurposed as a valuable component of our antifungal armamentarium.
References
- 1. Role of sphingolipids in the host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The biological functions of sphingolipids in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 15. mdpi.com [mdpi.com]
- 16. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Echinocandins in the management of invasive fungal infections, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Classification of polyene antibiotics according to their synergistic effect in combination with bleomycin A2 or fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Lipoxamycin Hemisulfate for SPT Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lipoxamycin hemisulfate with other known Serine Palmitoyltransferase (SPT) inhibitors. The following sections detail the inhibitory potency, specificity, and experimental protocols to aid researchers in selecting the most appropriate tool for their studies on sphingolipid metabolism.
Introduction to Serine Palmitoyltransferase (SPT) Inhibition
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Its inhibition is a critical tool for studying the roles of sphingolipids in various cellular processes and a potential therapeutic strategy for diseases associated with aberrant sphingolipid metabolism. This compound is a potent inhibitor of SPT. This guide evaluates its specificity in comparison to other well-documented SPT inhibitors.
Comparative Analysis of SPT Inhibitors
The inhibitory potency of this compound against SPT is compared with other commonly used inhibitors. The following table summarizes the available quantitative data. It is important to note that the IC50 and Kᵢ values are sourced from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Type | IC50/Kᵢ (SPT) | Known Off-Target Effects |
| This compound | Natural Product | IC50: 21 nM[1] | Not well-documented |
| Myriocin (ISP-1/Thermozymocidin) | Natural Product | Kᵢ: 0.28 nM[2], IC50: 160.0 ± 1.2 pM[3] | Immunosuppressant[2] |
| Sphingofungins (e.g., Sphingofungin B) | Natural Product | Potent inhibitor, specific IC50 not consistently reported | Not well-documented |
| L-Cycloserine | Amino acid analog | kᵢₙₐ꜀ₜ/Kᵢ = 0.83 ± 0.5 M⁻¹s⁻¹[1][2] | Inhibits other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes (e.g., GABA-transaminase)[1][4] |
| β-Chloro-L-alanine | Amino acid analog | Irreversible inhibitor, specific IC50/Kᵢ not consistently reported[5] | Inhibits other PLP-dependent enzymes (e.g., alanine (B10760859) racemase, transaminases)[6][7][8] |
Experimental Protocols for Validating SPT Inhibitor Specificity
To rigorously assess the specificity of an SPT inhibitor, a combination of in vitro enzymatic assays and cell-based assays is recommended.
Experimental Workflow for Validating SPT Inhibitor Specificity
Caption: Workflow for validating SPT inhibitor specificity.
In Vitro SPT Inhibition Assay (Radiolabeled Method)
This assay measures the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine, the product of the SPT-catalyzed reaction.
Materials:
-
Cell lysate or purified SPT enzyme
-
Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose (B13894) monolaurate
-
L-[¹⁴C]serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Test inhibitor (e.g., this compound)
-
Myriocin (as a positive control)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, and the test inhibitor at various concentrations.
-
Add the cell lysate or purified SPT enzyme to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding L-[¹⁴C]serine and palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., alkaline methanol).
-
Extract the lipids.
-
Quantify the radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
In Vitro SPT Inhibition Assay (HPLC-Based Method)
This method offers higher sensitivity and does not require radioactivity.
Materials:
-
Cell lysate or purified SPT enzyme
-
Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose monolaurate
-
L-serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ortho-phthalaldehyde (OPA)
-
HPLC system with a fluorescence detector
Procedure:
-
Perform the enzymatic reaction as described in the radiolabeled method (steps 1-4).
-
Stop the reaction and chemically reduce the 3-ketodihydrosphingosine product to sphinganine (B43673) using NaBH₄.
-
Derivatize the resulting sphinganine with OPA.
-
Separate and quantify the OPA-derivatized sphinganine using HPLC with fluorescence detection.
-
Calculate the percentage of inhibition and determine the IC50 value.[3][9][10]
Cell-Based SPT Inhibitor Specificity Assay
This assay utilizes a Chinese Hamster Ovary (CHO) cell mutant defective in SPT (LY-B cell line) to differentiate between specific SPT inhibition and general cytotoxicity.[11][12]
Materials:
-
LY-B cells (SPT-defective)
-
LY-B/cLCB1 cells (genetically corrected revertant of LY-B)
-
Sphingolipid-deficient cell culture medium
-
Test inhibitor
-
Sphingosine
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Culture both LY-B and LY-B/cLCB1 cells in sphingolipid-deficient medium.
-
Treat the cells with various concentrations of the test inhibitor.
-
In a parallel set of experiments, supplement the medium with exogenous sphingosine.
-
Incubate the cells for a suitable period (e.g., 48-72 hours).
-
Assess cell viability and proliferation.
Interpretation of Results:
-
Specific SPT inhibitor (e.g., Lipoxamycin, Myriocin): The growth of LY-B/cLCB1 cells will be inhibited by the compound, and this inhibition will be rescued by the addition of exogenous sphingosine. The inhibitor will show minimal toxicity to the SPT-defective LY-B cells.
-
Non-specific or cytotoxic compound (e.g., L-cycloserine, β-chloro-L-alanine in some contexts): The growth of both cell lines will be inhibited, and the addition of sphingosine will not rescue the growth of LY-B/cLCB1 cells. This indicates that the compound's toxicity is not solely due to SPT inhibition.[11][12]
Sphingolipid Biosynthesis Pathway and Site of Inhibition
The de novo synthesis of sphingolipids is a multi-step process initiated in the endoplasmic reticulum. SPT catalyzes the first committed step, the condensation of L-serine and palmitoyl-CoA.
Caption: De novo sphingolipid biosynthesis pathway.
Conclusion
This compound is a potent inhibitor of SPT, with an IC50 in the low nanomolar range, comparable to other potent inhibitors like Myriocin. To rigorously validate its specificity, it is essential to perform cell-based assays using SPT-deficient cell lines, in addition to in vitro enzymatic assays. This approach will distinguish direct SPT inhibition from potential off-target cytotoxic effects. For researchers studying sphingolipid metabolism, this compound represents a valuable pharmacological tool, and the experimental frameworks provided in this guide offer a robust methodology for its characterization and use.
References
- 1. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. L-cycloserine: behavioural and biochemical effects after single and repeated administration to mice, rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Navigating Antifungal Resistance: A Comparative Guide to Cross-Resistance Between Lipoxamycin Hemisulfate and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to public health, necessitating a deeper understanding of the cross-resistance profiles of novel and existing antifungal agents. This guide provides a comparative analysis of Lipoxamycin hemisulfate, a potent inhibitor of serine palmitoyltransferase (SPT), and other major classes of antifungal drugs. While direct experimental data on cross-resistance between this compound and other agents is not currently available in the public domain, this document offers a mechanistic comparison to infer potential cross-resistance patterns and provides detailed experimental protocols for researchers to conduct their own investigations.
Mechanistic Landscape of Antifungal Action
Understanding the mechanism of action is fundamental to predicting cross-resistance. Resistance to one drug is less likely to confer resistance to another if their targets and pathways are distinct.
This compound: This antifungal antibiotic targets a crucial step in sphingolipid biosynthesis by inhibiting the enzyme serine palmitoyltransferase (SPT).[1][2] Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes.
Other Antifungal Classes:
-
Azoles (e.g., Fluconazole, Itraconazole): Inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme involved in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B, Nystatin): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, membrane disruption, and cell death.[3]
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit β-(1,3)-D-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[4]
The unique target of this compound within the sphingolipid biosynthesis pathway suggests a low probability of target-based cross-resistance with antifungal agents that interfere with ergosterol synthesis, directly target the cell membrane, or disrupt cell wall synthesis. However, non-target-based resistance mechanisms, such as the upregulation of multidrug efflux pumps, could potentially confer cross-resistance to a broader range of antifungal compounds, including this compound.
Comparative Data on Antifungal Activity
While direct cross-resistance data is unavailable, the following table summarizes the known antifungal activity of this compound against various fungal species. This can be used as a baseline for designing cross-resistance studies.
| Fungal Species | This compound MIC (µg/mL) |
| Candida albicans | 0.5 - 16 |
| Other Candida species | 0.5 - 16 |
| Cryptococcus neoformans | 0.25 - 0.5 |
MIC (Minimum Inhibitory Concentration) values are sourced from publicly available data. Researchers should determine MICs for their specific strains and experimental conditions.
Experimental Protocols for Assessing Cross-Resistance
To address the gap in knowledge, researchers can employ the following standardized methods to evaluate the cross-resistance profile of this compound.
Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent against a panel of fungal isolates. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12]
Experimental Protocol:
-
Inoculum Preparation: Culture fungal isolates and standardize the inoculum to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts in a standardized medium like RPMI-1640.
-
Antifungal Agent Preparation: Prepare serial dilutions of this compound and the comparator antifungal agents in a 96-well microtiter plate.
-
Incubation: Add the prepared inoculum to the wells and incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% inhibition for azoles) compared to a drug-free control well.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[13][14][15][16][17][18]
Experimental Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows and the comparator antifungal along the columns.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal effect over time.
Experimental Protocol:
-
Culture Preparation: Prepare a standardized fungal culture in a suitable broth medium.
-
Drug Exposure: Add this compound, the comparator antifungal, or a combination of both at specific concentrations (e.g., 1x, 2x, or 4x the MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the number of colony-forming units (CFU)/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment. A synergistic interaction is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing cross-resistance and the distinct signaling pathways targeted by different antifungal classes.
Caption: Workflow for Assessing Antifungal Cross-Resistance.
Caption: Distinct Signaling Pathways Targeted by Major Antifungal Classes.
Conclusion
This compound's unique mechanism of action targeting serine palmitoyltransferase presents a promising avenue for antifungal therapy, with a potentially low risk of target-based cross-resistance with existing antifungal drug classes. However, the absence of direct experimental data necessitates further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the cross-resistance and interaction profiles of this compound. Such studies are crucial for understanding its potential role in combination therapy and for the strategic development of new antifungal agents to combat the growing challenge of drug-resistant fungal infections.
References
- 1. The serine palmitoyl transferase of plant pathogenic fungi: a promising new target for the development of novel crop protection solutions† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Antifungal Resistance in Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. testinglab.com [testinglab.com]
- 7. njccwei.com [njccwei.com]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 11. Portico [access.portico.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 18. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Serine Palmitoyltransferase Inhibitors of Lipoxamycin Hemisulfate
For researchers and drug development professionals investigating the crucial role of sphingolipid metabolism in various physiological and pathological processes, serine palmitoyltransferase (SPT) has emerged as a key therapeutic target. Lipoxamycin hemisulfate is a known potent inhibitor of this enzyme. This guide provides a comparative overview of prominent alternative SPT inhibitors, focusing on their performance, supporting experimental data, and methodologies.
Performance Comparison of SPT Inhibitors
The following table summarizes the key characteristics of this compound and two notable alternatives, Myriocin (B1677593) and NA808. Direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources.
| Feature | This compound | Myriocin (ISP-1) | NA808 |
| Enzyme Target | Serine Palmitoyltransferase (SPT) | Serine Palmitoyltransferase (SPT) | Serine Palmitoyltransferase (SPT) |
| Reported Potency | IC50: 21 nM (S. cerevisiae SPT)[1] | Ki: 0.28 nM, 10.3 ± 3.2 nM (yeast SPT) | Potent inhibitor of HCV replication (dependent on SPT inhibition)[2] |
| Mechanism of Action | Not explicitly stated in reviewed sources | Dual mechanism: Forms an external aldimine with PLP, followed by covalent modification of the catalytic lysine[3] | Noncompetitive inhibitor of SPT[2] |
| Origin | Natural product | Fungal metabolite[4] | Fungal metabolite derivative |
| Key In Vitro/In Vivo Applications | Antifungal agent[1] | Immunosuppression, cancer research, metabolic disease research[4][5][6][7] | Anti-Hepatitis C Virus (HCV) agent[2] |
| Reported Toxicity/Off-Target Effects | Highly toxic in mice when applied subcutaneously or topically[1] | Immunosuppressive, alters neurotransmitter levels, potential for toxicity[4][8] | Well-tolerated in vivo at efficacious doses for HCV inhibition[2] |
Signaling Pathway and Experimental Workflow
To visually represent the context of SPT inhibition and the general workflow for evaluating these inhibitors, the following diagrams have been generated using Graphviz.
Experimental Protocols
A generalized protocol for determining SPT activity is outlined below, based on commonly employed methodologies. Specific modifications may be necessary depending on the inhibitor and the experimental setup.
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol can be adapted for both radioactive and non-radioactive detection methods.
1. Preparation of Cell Lysates or Microsomes:
-
Culture cells of interest (e.g., HEK293T, CHO) to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
For total cell lysates, resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, containing protease inhibitors).
-
For microsomes, homogenize the cells and perform differential centrifugation to isolate the microsomal fraction.
-
Determine the protein concentration of the lysate or microsomal preparation using a standard method (e.g., BCA assay).
2. SPT Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM PLP).
-
Prepare substrate solutions: L-serine and Palmitoyl-CoA. For radioactive assays, [³H]L-serine is used.
-
Prepare the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
3. In Vitro SPT Assay:
-
In a microcentrifuge tube, combine the cell lysate or microsomal preparation (containing SPT) with the reaction buffer and the test inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrates (L-serine and Palmitoyl-CoA).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., chloroform:methanol mixture).
4. Product Extraction and Detection:
-
Radioactive Method:
- Extract the lipids from the reaction mixture.
- Separate the radiolabeled product (3-ketodihydrosphingosine) using thin-layer chromatography (TLC).
- Quantify the radioactivity of the product spot using a scintillation counter.
-
Non-Radioactive (HPLC-based) Method:
- Extract the lipids.
- Derivatize the 3-ketodihydrosphingosine product to a fluorescent derivative.
- Separate and quantify the derivatized product using high-performance liquid chromatography (HPLC) with a fluorescence detector.
5. Data Analysis:
-
Calculate the SPT activity as the amount of product formed per unit of time per amount of protein.
-
To determine the IC50 value of the inhibitor, plot the percentage of SPT inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Conclusion
Myriocin and NA808 represent compelling alternatives to this compound for the inhibition of serine palmitoyltransferase. Myriocin is a highly potent inhibitor with a well-characterized dual mechanism of action and has been extensively used as a research tool in various disease models.[3][4] However, its immunosuppressive properties and potential for toxicity are important considerations.[4][8] NA808, a noncompetitive inhibitor, has shown significant promise as an anti-HCV agent with a favorable in vivo safety profile in preclinical studies.[2] The choice of inhibitor will ultimately depend on the specific research question, the biological system under investigation, and the desired therapeutic application. Further head-to-head comparative studies, particularly with human SPT, are warranted to fully elucidate the relative potency and selectivity of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A serine palmitoyltransferase inhibitor blocks hepatitis C virus replication in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor myriocin in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine palmitoyltransferase inhibitor myriocin induces the regression of atherosclerotic plaques in hyperlipidemic ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Serine Palmitoyl Transferase and Sphingosine Kinase-1/-2 Inhibits Merkel Cell Carcinoma Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Lipoxamycin Hemisulfate and Fluconazole Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal agents Lipoxamycin (B1675562) hemisulfate and fluconazole (B54011), focusing on their efficacy against Candida species. This document is intended for an audience with a professional background in microbiology, pharmacology, and drug development.
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The azole antifungal fluconazole has long been a first-line treatment for many forms of candidiasis. However, the emergence of fluconazole-resistant Candida strains necessitates the exploration of novel antifungal agents with different mechanisms of action. Lipoxamycin, an inhibitor of sphingolipid biosynthesis, represents one such alternative approach. This guide will compare the known antifungal properties of Lipoxamycin hemisulfate and fluconazole, presenting available experimental data to inform research and development efforts.
Mechanism of Action
The fundamental difference between this compound and fluconazole lies in their cellular targets within the fungal cell.
This compound: Lipoxamycin is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids. Sphingolipids are essential components of fungal cell membranes, playing crucial roles in signal transduction and cell wall integrity. By inhibiting SPT, Lipoxamycin disrupts the production of these vital lipids, leading to impaired fungal growth and viability.
Fluconazole: Fluconazole is a member of the triazole class of antifungal agents. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the fluidity and integrity of the fungal membrane, ultimately inhibiting fungal growth.[1][2]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by each antifungal agent.
In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Data Presentation
The following tables summarize the available MIC data for this compound and fluconazole against various Candida species. It is important to note that the data for Lipoxamycin is limited to a general range, whereas more extensive species-specific data is available for fluconazole based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Antifungal Agent | Candida Species | MIC Range (µg/mL) | Reference |
| Lipoxamycin | Candida spp. | 0.25 - 16 | [4] |
| Antifungal Agent | Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Fluconazole | C. albicans | 0.5 | ≤2 | [2] |
| Fluconazole | C. glabrata | - | 32 | [2] |
| Fluconazole | C. parapsilosis | - | 2 | [2] |
| Fluconazole | C. tropicalis | - | 2 | [2] |
| Fluconazole | C. krusei | - | ≥64 | [2] |
Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
In Vivo Efficacy and Toxicity
This compound: There is a significant lack of published in vivo efficacy data for this compound in models of Candida infection. However, a critical consideration is its reported high toxicity in mice. This toxicity may be mechanism-based, as serine palmitoyltransferase is also an essential enzyme in mammalian cells. Further research is required to evaluate the therapeutic index of Lipoxamycin and the potential for developing derivatives with a more favorable safety profile.
Fluconazole: Fluconazole has been extensively studied in various animal models of candidiasis and has a well-established record of in vivo efficacy. Its favorable pharmacokinetic profile and selective inhibition of the fungal enzyme contribute to its clinical utility and relatively low toxicity in humans.
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible assessment of antifungal activity. The following section details a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species using the broth microdilution method, based on CLSI guidelines.
Broth Microdilution MIC Assay
This method is a widely accepted standard for determining the in vitro susceptibility of yeasts to antifungal agents.[5][6]
1. Inoculum Preparation:
-
Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.[6]
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared Candida suspension.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[6]
Experimental Workflow Diagram
Conclusion
This compound and fluconazole represent two distinct classes of antifungal agents with different molecular targets in Candida species. Fluconazole, an inhibitor of ergosterol biosynthesis, is a well-established and effective treatment for many Candida infections, supported by extensive in vitro and in vivo data. Lipoxamycin, a potent inhibitor of the essential enzyme serine palmitoyltransferase, demonstrates in vitro activity against Candida species. However, the current lack of species-specific MIC data, limited in vivo efficacy studies, and significant concerns regarding its toxicity in mammalian systems present substantial hurdles for its clinical development.
Future research on Lipoxamycin and other serine palmitoyltransferase inhibitors should focus on:
-
Generating comprehensive species-specific MIC data against a broad panel of clinical Candida isolates, including fluconazole-resistant strains.
-
Conducting in vivo efficacy studies in relevant animal models of candidiasis to establish a therapeutic window.
-
Exploring medicinal chemistry approaches to design derivatives with improved selectivity for the fungal enzyme and a more favorable toxicity profile.
This comparative analysis underscores the importance of exploring novel antifungal targets to combat the growing challenge of drug-resistant Candida infections. While Lipoxamycin's current profile suggests significant challenges, its unique mechanism of action warrants further investigation as a potential scaffold for the development of new and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Lipoxamycin Hemisulfate: A Comparative Guide to its In Vitro and In Vivo Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antifungal activity of Lipoxamycin hemisulfate. Lipoxamycin is a potent inhibitor of serine palmitoyltransferase (SPT), a key enzyme in the fungal sphingolipid biosynthesis pathway, making it a subject of interest for the development of novel antifungal agents. This document summarizes the available experimental data, provides detailed methodologies for key experiments, and visualizes the underlying biological pathways to support further research and development.
In Vitro Activity of this compound
Lipoxamycin has demonstrated significant inhibitory activity against its molecular target and potent antifungal activity against a range of pathogenic fungi in laboratory settings.
Enzymatic Inhibition
Lipoxamycin is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the sphingolipid biosynthesis pathway.
| Compound | Target | IC50 | Reference |
| Lipoxamycin | Serine Palmitoyltransferase | 21 nM | [1] |
Antifungal Susceptibility
The minimum inhibitory concentration (MIC) of Lipoxamycin has been determined against various clinically relevant fungal species. The hemisulfate salt form is often used in research due to its enhanced water solubility and stability compared to the free form.[1]
| Fungal Species | Lipoxamycin MIC Range (µg/mL) | Reference |
| Candida species | 0.25 - 16 | [1] |
| Cryptococcus neoformans | Most Sensitive | [1] |
Note: "Most Sensitive" indicates that while specific MIC values were not provided in the referenced literature, Cryptococcus neoformans was identified as the most susceptible organism.
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Lipoxamycin exerts its antifungal effect by inhibiting serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This is the initial and rate-limiting step in the de novo biosynthesis of sphingolipids, which are essential components of fungal cell membranes and are involved in various cellular processes.
Caption: Inhibition of the fungal sphingolipid biosynthesis pathway by Lipoxamycin.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar plates at 35°C for 24-48 hours.
-
A few colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The inoculum is further diluted in RPMI-1640 medium to the final testing concentration.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.
3. Inoculation and Incubation:
-
Each well containing the drug dilution is inoculated with the prepared fungal suspension.
-
A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density.
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Activity of this compound
Currently, there is a lack of publicly available data on the in vivo antifungal efficacy of this compound. Published information primarily highlights its toxicity in mice when administered subcutaneously or topically, which is suggested to be mechanism-based due to the essential role of serine palmitoyltransferase in mammalian cells.[1]
Framework for a Murine Model of Systemic Candidiasis
To establish an in vitro-in vivo correlation (IVIVC), a systemic infection model, such as a murine model of disseminated candidiasis, would be required. The following is a generalized protocol for such a study.
1. Animal Model:
-
Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.
2. Infection:
-
Mice are infected intravenously with a standardized inoculum of a clinically relevant Candida strain (e.g., Candida albicans).
3. Drug Administration:
-
This compound would be administered at various doses and schedules via a relevant route (e.g., intravenous or oral). A vehicle control group would also be included.
4. Efficacy Endpoints:
-
Survival: The survival rate of the treated mice compared to the control group would be monitored over a set period.
-
Fungal Burden: At the end of the study, or at specific time points, organs such as the kidneys and brain would be harvested, homogenized, and plated to determine the number of colony-forming units (CFUs) per gram of tissue.
5. Data Analysis:
-
The dose of this compound that results in a 50% reduction in fungal burden (ED50) or a 50% survival rate would be calculated.
Caption: Proposed workflow for an in vivo efficacy study.
In Vitro-In Vivo Correlation (IVIVC): Challenges and Future Directions
A robust IVIVC is crucial for the successful development of any new antimicrobial agent. It allows for the prediction of clinical efficacy based on in vitro data and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
For this compound, the establishment of a clear IVIVC is currently hindered by the absence of in vivo efficacy data. While the in vitro data are promising, the reported in vivo toxicity presents a significant challenge.
Key Considerations for Future Research:
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models is essential.
-
Therapeutic Window: Determining a dose that is effective against fungal infections while remaining non-toxic to the host is the primary challenge.
-
Formulation Development: Novel drug delivery systems could be explored to target the compound to the site of infection and reduce systemic toxicity.
-
Analog Development: Synthesis of Lipoxamycin analogs with a more favorable therapeutic index (i.e., higher antifungal activity and lower mammalian cell toxicity) could be a promising avenue.
References
Unveiling Apoptotic Mechanisms: A Comparative Guide to Lipoxamycin Hemisulfate and Other Antifungal Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lipoxamycin (B1675562) Hemisulfate and its potential to induce apoptosis in fungal cells. This document contrasts its inferred mechanism with the established apoptotic effects of Amphotericin B and Caspofungin, supported by experimental data and detailed protocols.
Lipoxamycin hemisulfate, a potent inhibitor of serine palmitoyltransferase (SPT), is an antifungal antibiotic with significant activity against a range of human pathogenic fungi, including Candida species and Cryptococcus neoformans. While direct experimental evidence detailing its apoptotic-inducing capabilities is emerging, its mechanism of action provides a strong basis for inferring such a pathway. This guide explores this inferred mechanism in the context of well-documented apoptosis-inducing antifungals, Amphotericin B and Caspofungin.
Mechanism of Action: A Comparative Overview
This compound: This antifungal agent targets and inhibits serine palmitoyltransferase, a crucial enzyme in the sphingolipid biosynthesis pathway.[1][2] Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes, including signal transduction and the regulation of apoptosis.[1][3] Perturbation of sphingolipid metabolism is known to induce endoplasmic reticulum stress and trigger mitochondria-dependent apoptotic pathways in fungi.[4] Therefore, it is hypothesized that by inhibiting SPT, this compound disrupts sphingolipid homeostasis, leading to a cascade of events culminating in fungal cell apoptosis.
Amphotericin B: This polyene antifungal directly interacts with ergosterol, a major component of the fungal cell membrane. This interaction leads to the formation of pores and channels, causing increased membrane permeability, leakage of intracellular components, and ultimately cell death. At lower concentrations, Amphotericin B has been shown to induce apoptosis, characterized by the production of reactive oxygen species (ROS), DNA fragmentation, and phosphatidylserine (B164497) exposure.[5][6]
Caspofungin: As an echinocandin, Caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis. In addition to this primary mechanism, Caspofungin has been demonstrated to induce apoptosis in fungal cells, a process that can be either dependent on or independent of metacaspases.
Comparative Analysis of Apoptosis Induction
The following table summarizes the known and inferred characteristics of apoptosis induction by this compound, Amphotericin B, and Caspofungin.
| Feature | This compound (Inferred) | Amphotericin B | Caspofungin |
| Primary Target | Serine Palmitoyltransferase (SPT)[1] | Ergosterol in the cell membrane | β-(1,3)-D-glucan synthase in the cell wall |
| Apoptosis Induction | Inferred, via disruption of sphingolipid metabolism[1][4] | Demonstrated at sub-lethal concentrations[5] | Demonstrated |
| Key Apoptotic Markers | Expected to include ROS production, mitochondrial dysfunction, and caspase activation | Phosphatidylserine externalization, DNA fragmentation (TUNEL positive), ROS production[5] | Phosphatidylserine externalization, DNA fragmentation, metacaspase activation |
| Signaling Pathway | Likely involves ER stress and mitochondrial pathway[4] | Involves oxidative stress | Can be metacaspase-dependent or -independent |
Experimental Protocols for Detecting Fungal Apoptosis
The following are detailed methodologies for key experiments used to confirm and quantify apoptosis in fungal cells.
Annexin V-FITC Staining for Phosphatidylserine Externalization
Objective: To detect the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early marker of apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture fungal cells (e.g., Candida albicans) to the mid-logarithmic phase. Treat the cells with the desired concentrations of the antifungal agent (this compound, Amphotericin B, or Caspofungin) for a specified duration. Include an untreated control.
-
Protoplast Preparation: Harvest the fungal cells by centrifugation and wash with a suitable buffer. Digest the cell wall using an appropriate enzyme (e.g., zymolyase or lyticase) to obtain protoplasts.
-
Staining: Resuspend the protoplasts in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. FITC-positive/PI-negative cells are considered to be in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
TUNEL Assay for DNA Fragmentation
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Culture and Treatment: As described in the Annexin V staining protocol.
-
Fixation and Permeabilization: Harvest and wash the fungal cells. Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell wall and membrane with a permeabilization agent (e.g., Triton X-100 or lyticase).
-
TUNEL Reaction: Resuspend the cells in the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. Incubate at 37°C in a humidified chamber.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates DNA fragmentation.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the intracellular accumulation of ROS, which is often associated with apoptosis.
Methodology:
-
Cell Culture and Treatment: As described previously.
-
Staining: Harvest and wash the fungal cells. Resuspend the cells in a suitable buffer and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Analysis: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the inferred signaling pathway for this compound-induced apoptosis and a general experimental workflow for its confirmation.
References
- 1. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Perturbation of sphingolipid metabolism induces endoplasmic reticulum stress-mediated mitochondrial apoptosis in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative analyses of the cell death process in Candida albicans treated by antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lipoxamycin Hemisulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Lipoxamycin hemisulfate, a potent serine palmitoyltransferase inhibitor and antifungal agent.[1][2][3] Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.
Physical and Chemical Properties
A clear understanding of the compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C19H36N2O5 • 1/2H2SO4 |
| Molecular Weight | 421.5 g/mol [8] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol[8][9] |
| Storage | Store at -20°C[8] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.
2. Handling and Preparation for Disposal:
-
All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid generating dust. If working with a powder, careful handling is crucial.
-
For disposal, the compound should be in a clearly labeled, sealed, and non-reactive container.
3. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
The primary method of disposal is through a licensed and approved hazardous waste disposal facility.
-
Follow all local, regional, and national regulations for chemical waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup of the chemical waste.
4. Spill and Decontamination:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 11075-87-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. admin.biosschina.com [admin.biosschina.com]
Personal protective equipment for handling Lipoxamycin hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Lipoxamycin hemisulfate. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent antifungal antibiotic and a serine palmitoyltransferase inhibitor.[1][2] It is known to be highly toxic in mice when applied subcutaneously or topically.[1][2]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent PPE protocols are mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, disposable gloves tested for use with hazardous drugs. The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should extend over the cuff. Change the outer glove immediately if contaminated, torn, or punctured, and change both pairs regularly (e.g., every hour).[3] |
| Body Protection | Disposable Gown | A disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Respiratory Protection | NIOSH-certified Respirator | When handling the powder form of this compound or if there is a risk of generating aerosols, a NIOSH-certified N95 or higher respirator is mandatory to prevent inhalation.[4] |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is necessary to minimize exposure and ensure the stability of the compound.
Handling:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[5]
-
Restricted Access: The area where this compound is handled should be a restricted zone with clear signage prohibiting unauthorized entry.[3]
-
Personal Hygiene: Avoid eating, drinking, smoking, or applying cosmetics in the handling area.[3] Always wash hands thoroughly before putting on and after removing gloves.[3]
Storage:
-
Short-term and Long-term Storage: The following table outlines the recommended storage conditions to maintain the integrity of this compound stock solutions.[1]
| Storage Temperature | Duration | Special Instructions |
| -20°C | Up to 1 month | Store in a sealed container, protected from moisture.[1] |
| -80°C | Up to 6 months | Store in a sealed container, protected from moisture.[1] |
Spill Management Workflow
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
Caption: Workflow for managing a this compound spill.
Disposal Plan
All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous waste.
-
Waste Segregation: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Chemical Waste" and the specific name "this compound."
-
Disposal Compliance: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[6][7] Do not dispose of this compound down the drain or in regular trash.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
